B 746
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKMDXGWCEUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103051-26-9 | |
| Record name | B 746 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Action of N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Clofazimine, a critical antimycobacterial agent. The document details a common batch synthesis process, presents key quantitative data, and illustrates the primary mechanisms of action and associated signaling pathways.
Note on the Target Compound: The requested compound is N,5-bis(4-chlorophenyl)-3-(ethyl imino)-3,5-dihydro-2-phenazinamine. The vast majority of published literature, and the clinically approved drug, is the isopropyl analogue, known as Clofazimine (N,5-bis(4-chlorophenyl)-3-(isopropyl imino)-3,5-dihydro-2-phenazinamine). The synthesis protocols and mechanism of action detailed herein pertain to Clofazimine. The synthesis of the ethylimino derivative would likely follow an analogous final step, substituting isopropylamine with ethylamine.
Synthesis of Clofazimine
Clofazimine is a riminophenazine dye synthesized through a multi-step process. A common and well-documented batch synthesis route begins with the condensation of p-chloroaniline and o-nitrofluorobenzene. This is followed by reduction, oxidative cyclization to form the phenazine core, and a final condensation with isopropylamine.
Quantitative Synthesis Data
The following table summarizes the quantitative data for a representative batch synthesis of Clofazimine, highlighting the yield and duration of each principal step.
| Step | Reaction Stage | Reactants | Key Reagents/Catalysts | Reaction Time (hours) | Isolated Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | o-nitrofluorobenzene, p-chloroaniline | Potassium hydroxide | - | 30 |
| 2 | Nitro Group Reduction | N-(4-chlorophenyl)-2-nitroaniline | H₂, Palladium on carbon | 16 | 90 |
| 3 | Oxidative Cyclization | N¹-(4-chlorophenyl)benzene-1,2-diamine | Ferric chloride, HCl, Acetic acid | - | 67 |
| 4 | Imine Formation | Phenazine hydrochloride salt | Isopropylamine, Acetic acid | - | 79 |
| Total | Overall Process | ~64 | ~12.7 (calculated) |
Experimental Protocol: Batch Synthesis
This section provides a detailed methodology for the batch synthesis of Clofazimine.
Step 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (4)
-
To a solution of o-nitrofluorobenzene and p-chloroaniline in a suitable polar aprotic solvent (e.g., DMSO), add potassium hydroxide as a base.[1]
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup. The crude product is then purified, typically by recrystallization, to afford the nitro-adduct 4 .[1] An isolated yield of approximately 30% can be expected.[1]
Step 2: Synthesis of N¹-(4-chlorophenyl)benzene-1,2-diamine (5)
-
Dissolve the N-(4-chlorophenyl)-2-nitroaniline intermediate 4 in a suitable solvent such as methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).[1]
-
Stir the reaction vigorously for approximately 16 hours or until the starting material is consumed.[1]
-
After the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the diamine intermediate 5 . This step typically proceeds with a high isolated yield of around 90%.[1]
Step 3: Synthesis of the Phenazine Hydrochloride Core (6)
-
Treat the diamine intermediate 5 with ferric chloride (FeCl₃) in the presence of hydrochloric acid (HCl) and acetic acid.[1]
-
This reaction facilitates an oxidative cyclization to form the core phenazine ring structure.
-
The resulting product precipitates as a hydrochloride salt 6 .
-
Isolate the solid product by filtration and wash with a suitable solvent to remove impurities. An isolated yield of 67% is reported for this step.[1]
Step 4: Synthesis of Clofazimine (1)
-
React the phenazine hydrochloride salt 6 with isopropylamine.[1]
-
Use acetic acid as a catalyst to promote the imine formation.[1]
-
This reaction can be efficiently carried out under microwave irradiation to reduce reaction time.[1]
-
After the reaction is complete, purify the crude product by chromatography or recrystallization to obtain the final clofazimine drug 1 . This final step has a reported yield of 79%.[1]
Synthesis Workflow Diagram
Caption: Batch synthesis workflow for Clofazimine.
Mechanism of Action
The antimicrobial and anti-inflammatory effects of Clofazimine are multifaceted, involving direct interaction with bacterial DNA, generation of reactive oxygen species (ROS), and modulation of host immune responses.
Antimicrobial Mechanism
Clofazimine's primary bactericidal activity against Mycobacterium species is attributed to a dual mechanism:
-
DNA Binding: As a lipophilic phenazine dye, Clofazimine preferentially binds to the guanine bases of bacterial DNA.[2] This interaction is thought to block the template function of the DNA, thereby inhibiting bacterial replication and transcription.[3]
-
Reactive Oxygen Species (ROS) Generation: Clofazimine can undergo redox cycling. It acts as an artificial electron acceptor in the bacterial respiratory chain, shunting electrons away from their normal pathway.[4] The reduced form of Clofazimine is then re-oxidized by molecular oxygen, leading to the production of cytotoxic ROS, such as superoxide and hydrogen peroxide.[3][4] These ROS cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.[3]
Caption: Dual antimicrobial mechanism of Clofazimine.
Immunomodulatory Effects and Signaling
Beyond its direct antimicrobial actions, Clofazimine possesses significant anti-inflammatory and immunomodulatory properties. This is particularly relevant in the management of leprosy reactions like erythema nodosum leprosum.[2] Recent studies have shown that Clofazimine can inhibit key innate immune signaling pathways.
Specifically, Clofazimine has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. By suppressing NF-κB activation, Clofazimine can reduce the production of cytokines such as IL-6, TNF-α, and IL-1β, thereby dampening the inflammatory response.[5]
Caption: Inhibition of the NF-κB signaling pathway by Clofazimine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 4. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 5. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine, is a lipophilic riminophenazine dye with significant antimycobacterial and anti-inflammatory properties.[1][2] Initially developed for tuberculosis, it has become a cornerstone in the multi-drug therapy for leprosy.[3] This technical guide provides an in-depth analysis of the core physicochemical properties of Clofazimine, offering detailed experimental protocols for their determination and exploring its mechanism of action through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, understanding its pharmacokinetic profile, and ensuring therapeutic efficacy.
General Properties
Clofazimine is a dark red crystalline solid.[4][5] It is a weakly basic compound that is practically insoluble in water.[5]
| Property | Value | Source |
| Molecular Formula | C27H22Cl2N4 | [1][3][4][5][6] |
| Molecular Weight | 473.4 g/mol | [4][6] |
| Appearance | Dark red crystals | [4] |
| CAS Number | 2030-63-9 | [3][5] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters of Clofazimine.
| Parameter | Value | Reference |
| Melting Point | 210-212 °C | [3][4][6] |
| Solubility | ||
| Water | 0.225 mg/L (virtually insoluble) | [2][6] |
| Ethanol (96%) | Very slightly soluble | [5] |
| Methylene Chloride | Soluble | [5] |
| DMSO | ~1 mg/ml | |
| DMF | ~2 mg/ml | |
| LogP (octanol/water) | 7.66 | [2][6] |
| pKa | 8.51 | [2][6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible and accurate determination of physicochemical properties.
Workflow for Physicochemical Characterization
A logical workflow ensures a comprehensive characterization of a new or existing API.
References
- 1. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 6. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure Elucidation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, a compound belonging to the riminophenazine class of molecules. Riminophenazines, most notably clofazimine, are recognized for their therapeutic properties, including antibacterial and anti-inflammatory activities. The precise determination of their molecular structure is paramount for understanding their mechanism of action, optimizing their biological activity, and ensuring safety and efficacy in drug development.
While specific experimental data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is not extensively published, this guide will draw upon the well-established analytical techniques and data from closely related clofazimine analogs to present a complete workflow for its structural characterization.
Overview of the Structure Elucidation Workflow
The structural confirmation of a synthesized organic molecule like N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture, and together they offer a complete and unambiguous structural assignment.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel organic compound.
Synthesis and Purification
The synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine would likely follow established protocols for clofazimine analogs. These multi-step syntheses often involve the condensation of substituted anilines and other precursors to form the core phenazine ring system, followed by the introduction of the ethylimino group.
General Experimental Protocol for Synthesis (Hypothetical):
A common route to clofazimine analogs involves the reaction of a substituted phenazine with an appropriate amine. The synthesis of the target compound could be envisioned as a two-step process:
-
Synthesis of the Phenazine Core: Condensation of 2-nitro-5-chloroaniline with 4-chloroaniline to form the N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydro-2-phenazinamine intermediate.
-
Introduction of the Ethylimino Group: Reaction of the intermediate with ethylamine to yield the final product.
Purification Protocol:
Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and other impurities.
-
Column Chromatography: The crude reaction mixture is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Recrystallization: The fractions containing the desired product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
-
Purity Assessment: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Spectroscopic and Analytical Data
The following sections detail the expected data from various analytical techniques used to confirm the structure of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.
Experimental Protocol:
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Analysis: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₂₆H₂₀Cl₂N₄ |
| Exact Mass | 458.1119 |
| [M+H]⁺ (Calculated) | 459.1192 |
| [M+H]⁺ (Observed) | Within 5 ppm of calculated |
The observed mass-to-charge ratio (m/z) of the protonated molecule should be in close agreement with the calculated value, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of each proton and carbon atom.
Experimental Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
Expected ¹H NMR Data (Hypothetical Chemical Shifts):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | m | 14H |
| -N-CH₂-CH₃ | 3.2 - 3.5 | q | 2H |
| -N-CH₂-CH₃ | 1.2 - 1.4 | t | 3H |
| -NH- | ~9.0 | s (broad) | 1H |
Expected ¹³C NMR Data (Hypothetical Chemical Shifts):
| Carbons | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C=N | 155 - 165 |
| -N-CH₂-CH₃ | 40 - 45 |
| -N-CH₂-CH₃ | 14 - 18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretch | Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (ethyl group) |
| 1600 - 1650 | C=N stretch | Imine |
| 1450 - 1600 | C=C stretch | Aromatic |
| 1000 - 1100 | C-Cl stretch | Aryl chloride |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive 3D structure of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.
Expected Crystallographic Data:
The analysis would yield precise bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity established by NMR and MS.
Data Integration and Structure Confirmation
The final step in the structure elucidation process is the integration of all the data from the different analytical techniques.
Caption: Integration of data from multiple analytical techniques to confirm the final molecular structure.
The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy are then mapped onto the proposed structure. The detailed connectivity and the chemical environment of each atom are established through ¹H and ¹³C NMR. Finally, X-ray crystallography offers the ultimate confirmation of the 3D structure. The consistency across all these datasets provides a high degree of confidence in the elucidated structure of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.
This comprehensive approach ensures the unambiguous structural assignment of novel compounds, a critical step in the journey of drug discovery and development.
A Comprehensive Technical Guide to the Biological Activity of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine, is a lipophilic riminophenazine dye with a well-established role in the treatment of leprosy. Beyond its antimycobacterial properties, Clofazimine exhibits a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides an in-depth overview of the multifaceted biological activities of Clofazimine, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Clofazimine is a synthetic phenazine dye first synthesized in the 1950s. It is primarily recognized for its slow bactericidal action against Mycobacterium leprae, the causative agent of leprosy. Its therapeutic applications have since expanded to include other mycobacterial infections and various inflammatory conditions. The unique chemical structure of Clofazimine underpins its diverse biological functions, which are primarily attributed to its ability to interfere with nucleic acid synthesis, generate reactive oxygen species (ROS), and modulate host immune responses. This guide delves into the core biological activities of Clofazimine, providing a detailed examination of its mechanisms of action supported by experimental evidence.
Quantitative Biological Activity Data
The biological efficacy of Clofazimine has been quantified across various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) against various mycobacteria and half-maximal inhibitory concentrations (IC50) against cancer cell lines.
Table 1: Antimycobacterial Activity of Clofazimine
| Mycobacterium Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| M. tuberculosis (drug-susceptible) | 0.25 - 0.5 | - | - | [1] |
| M. avium complex | 0.031 - 8 | - | - | [2] |
| M. abscessus | 0.031 - 16 | - | - | [2] |
| M. leprae | 0.0001 (in mice) | - | - | [3] |
MIC values can vary based on the specific strain and testing methodology.
Table 2: Anticancer Activity of Clofazimine
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 9.8 ± 0.7 | [4] |
| WIL | Non-small-cell bronchial carcinoma | 10.2 | [5] |
Key Biological Activities and Mechanisms of Action
Clofazimine's biological effects are mediated through several distinct yet interconnected mechanisms.
Antimycobacterial Activity
The primary mechanism of Clofazimine's antimycobacterial action involves binding to the guanine bases of bacterial DNA, which disrupts the DNA template and inhibits bacterial replication[6]. Additionally, Clofazimine is believed to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, within the mycobacteria, leading to oxidative stress and cell death.
Anti-inflammatory Activity
Clofazimine possesses significant anti-inflammatory properties. A key mechanism is the inhibition of T-lymphocyte activation and proliferation. It has been shown to interfere with the calcineurin-NFAT signaling pathway, a critical pathway for the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2). Furthermore, Clofazimine can modulate the NF-κB signaling pathway, a central regulator of inflammation.
Anticancer Activity
The anticancer effects of Clofazimine are linked to its ability to induce apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential and the activation of caspases. The generation of ROS also likely contributes to its cytotoxic effects on malignant cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Clofazimine and a typical experimental workflow.
Signaling Pathways
Caption: Clofazimine-induced ROS generation in mycobacteria.
Caption: Inhibition of the Calcineurin-NFAT pathway by Clofazimine.
Experimental Workflow
Caption: General experimental workflow for assessing Clofazimine's activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of Clofazimine.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for determining the MIC of Clofazimine against mycobacteria.
Materials:
-
96-well microtiter plates
-
Mycobacterial culture in appropriate broth medium (e.g., Middlebrook 7H9)
-
Clofazimine stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile broth medium
-
Incubator at the appropriate temperature for the mycobacterial species
-
Microplate reader (optional)
Procedure:
-
Preparation of Clofazimine Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the Clofazimine stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculum Preparation: a. Grow the mycobacterial strain to mid-log phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard. c. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well containing the Clofazimine dilutions. b. Include a positive control (inoculum without drug) and a negative control (broth only). c. Seal the plates and incubate at the optimal temperature for the specific mycobacterial species for the required duration (can be several days to weeks).
-
MIC Determination: a. The MIC is the lowest concentration of Clofazimine that completely inhibits visible growth of the mycobacteria. b. Growth can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Determination of IC50 by MTT Assay
This protocol is for assessing the cytotoxic effect of Clofazimine on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Clofazimine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: a. Prepare serial dilutions of Clofazimine in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the different concentrations of Clofazimine to the wells. c. Include a vehicle control (medium with the same concentration of solvent used for the drug stock). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Mix gently to ensure complete solubilization. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: a. The percentage of cell viability is calculated relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol outlines the detection of intracellular ROS production induced by Clofazimine.
Materials:
-
Cells of interest (e.g., macrophages or bacteria)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Clofazimine
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation and Staining: a. Culture the cells to the desired confluency. b. Wash the cells with PBS. c. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in PBS) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Drug Treatment: a. Wash the cells to remove excess DCFH-DA. b. Treat the cells with Clofazimine at the desired concentration. Include a positive control (e.g., H2O2) and a negative control (untreated cells).
-
ROS Detection: a. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). b. Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm), or visualize the fluorescence using a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer.
Conclusion
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a versatile therapeutic agent with a range of biological activities that extend beyond its traditional use in leprosy treatment. Its mechanisms of action, involving DNA interference, ROS generation, and immunomodulation, present opportunities for its repurposing in other infectious diseases, inflammatory disorders, and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Future investigations should focus on elucidating more detailed molecular interactions and pathways to optimize its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
An In-depth Technical Guide on the Core Mechanism of Action of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine (B663), is a lipophilic riminophenazine dye with a multifaceted mechanism of action, exhibiting both antimycobacterial and anti-inflammatory properties. Initially developed for the treatment of tuberculosis, it has become a cornerstone in the management of leprosy and is increasingly repurposed for multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections. This technical guide provides a comprehensive overview of the core mechanisms of action of Clofazimine, detailing its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Antimycobacterial Mechanism of Action
Clofazimine's antimycobacterial activity is not attributed to a single target but rather to a combination of effects that disrupt the fundamental processes of the mycobacterial cell. The primary proposed mechanisms include interference with the mycobacterial cell membrane, disruption of the electron transport chain, and the generation of reactive oxygen species (ROS).
Disruption of Mycobacterial Cell Membrane and Ion Transport
Clofazimine's lipophilic nature allows it to accumulate within the mycobacterial cell membrane. It is proposed that Clofazimine interacts with membrane phospholipids, leading to the generation of antimicrobial lysophospholipids. This synergistic action disrupts membrane integrity, interferes with ion transport, particularly potassium uptake, and ultimately impairs ATP synthesis, which is crucial for bacterial survival.
Interference with the Electron Transport Chain and Generation of Reactive Oxygen Species (ROS)
A compelling theory for Clofazimine's bactericidal effect involves its interaction with the mycobacterial electron transport chain. Clofazimine acts as an artificial electron acceptor, competing with menaquinone, the natural electron carrier. It is reduced by the type II NADH:quinone oxidoreductase (NDH-2), a key enzyme in the respiratory chain of mycobacteria. The reduced form of Clofazimine is then auto-oxidized in the presence of oxygen, leading to the production of superoxide radicals and other reactive oxygen species (ROS). This redox cycling creates a state of oxidative stress within the bacterium, damaging cellular components and leading to cell death. Evidence supporting this mechanism includes the observation that mycobacteria grown in the presence of antioxidants exhibit increased resistance to Clofazimine.
Immunomodulatory and Anti-inflammatory Mechanism of Action
Beyond its direct antimicrobial effects, Clofazimine possesses significant immunomodulatory and anti-inflammatory properties, which are particularly relevant in the treatment of leprosy reactions, such as Erythema Nodosum Leprosum (ENL).
Modulation of T-Lymphocyte Activity
Clofazimine has been shown to inhibit the activation and proliferation of T-lymphocytes, key players in the adaptive immune response. This contributes to its anti-inflammatory effects by dampening the cellular immune responses that can lead to tissue damage in chronic inflammatory conditions.
Effects on Cytokine Production
Clofazimine influences the production of various cytokines. It has been observed to enhance the production of Interleukin-1 receptor antagonist (IL-1RA), a natural inhibitor of the pro-inflammatory cytokine IL-1β. Conversely, it can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. This modulation of the cytokine balance contributes to its systemic anti-inflammatory effects.
Quantitative Data
The following tables summarize the in vitro activity of Clofazimine against various mycobacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Clofazimine against Mycobacterium tuberculosis
| Isolate Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Drug-susceptible | 10 | 0.125 - 0.5 | 0.25 | 0.5 | [1] |
| Multidrug-resistant (MDR) | 80 | 0.06 - 1.2 | 0.25 | 0.5 | [1] |
| MDR/XDR-TB | 55 | 0.06 - >2.0 | 0.5 | 1.0 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Clofazimine against Nontuberculous Mycobacteria (NTM)
| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Mycobacterium avium complex (MAC) | 133 | 0.031 - 8 | 0.25 | 1.0 | [3] |
| Mycobacterium abscessus | 40 | 0.031 - 16 | 1.0 | 4.0 | [3] |
| Drug-susceptible NTM | 303 | ≤ 0.25 (in 79% of isolates) | - | - | [4] |
| Clarithromycin-resistant NTM | 57 | ≤ 0.25 (in 82% of isolates) | - | - | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare a stock solution of Clofazimine in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the Clofazimine stock solution in 96-well microtiter plates containing appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculate each well with a standardized suspension of the mycobacterial strain to be tested.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for the appropriate duration (typically 7-14 days for M. tuberculosis).
-
The MIC is defined as the lowest concentration of Clofazimine that completely inhibits visible growth of the mycobacteria.[3]
Measurement of Mycobacterial Membrane Potential
Method: The fluorescent dye 3,3'-Diethyloxacarbocyanine Iodide (DiOC₂(3)) is used to assess bacterial membrane potential via flow cytometry.
Protocol:
-
Culture mycobacteria to mid-log phase in an appropriate broth medium.
-
Wash the bacterial cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a concentration of approximately 10⁶ cells/mL.
-
Add DiOC₂(3) to the cell suspension to a final concentration of 30 µM.
-
Incubate at 37°C for 30 minutes to allow the dye to partition into the cells.
-
Treat the cells with the desired concentrations of Clofazimine. A protonophore such as CCCP can be used as a positive control for membrane depolarization.
-
Analyze the fluorescence of the bacterial population using a flow cytometer. The ratio of red to green fluorescence is used to determine changes in membrane potential, with a decrease in this ratio indicating depolarization.
T-Cell Proliferation Assay
Method: The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is used to measure T-cell proliferation by flow cytometry.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete culture medium.
-
Culture the CFSE-labeled cells in 96-well plates in the presence or absence of a T-cell stimulus (e.g., phytohemagglutinin or anti-CD3/CD28 beads) and varying concentrations of Clofazimine.
-
After 3-5 days of incubation, harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[5][6][7][8][9]
Quantification of Cytokine Production
Method: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines such as TNF-α and IL-1RA in cell culture supernatants.
Protocol:
-
Culture macrophages (e.g., human monocyte-derived macrophages or a murine macrophage cell line like RAW 264.7) in 24-well plates.
-
Treat the cells with varying concentrations of Clofazimine for a specified period.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-1RA).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Resistance Mechanisms
Resistance to Clofazimine in M. tuberculosis is primarily associated with mutations in the Rv0678 gene.[10][11][12][13] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the upregulation of this efflux pump, which actively transports Clofazimine out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.
Identification of Resistance Mutations
Method: Polymerase Chain Reaction (PCR) and Sanger sequencing are used to identify mutations in the Rv0678 gene.
Protocol:
-
Isolate genomic DNA from Clofazimine-resistant and -susceptible M. tuberculosis strains.
-
Design primers to amplify the entire coding sequence and promoter region of the Rv0678 gene.
-
Perform PCR using the isolated genomic DNA as a template.
-
Purify the PCR products.
-
Sequence the purified PCR products using the Sanger sequencing method.
-
Align the obtained sequences with the wild-type Rv0678 sequence from a reference strain (e.g., H37Rv) to identify any mutations.[10][12][13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of Clofazimine.
Caption: Workflow for identifying Clofazimine resistance mutations.
Conclusion
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a crucial antimycobacterial and anti-inflammatory agent with a complex and multifaceted mechanism of action. Its ability to disrupt the mycobacterial cell membrane, interfere with the electron transport chain to generate ROS, and modulate the host immune response underscores its therapeutic efficacy. A thorough understanding of these mechanisms, supported by robust experimental data and protocols, is essential for the continued development and optimization of Clofazimine-based therapies and for overcoming the challenges of drug resistance. This technical guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Minimal Inhibitory Concentration of Clofazimine Among Clinical Isolates of Nontuberculous Mycobacteria and Its Impact on Treatment Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bu.edu [bu.edu]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is a complex heterocyclic compound belonging to the phenazine class of molecules. Compounds in this family are of significant interest due to their diverse biological activities, including potential applications in drug development. A thorough structural elucidation using modern spectroscopic techniques is paramount for confirming the identity, purity, and stereochemistry of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectral Data
The spectral data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine has been predicted based on its constituent functional groups and overall molecular structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be complex due to the number of aromatic protons and the asymmetry in the molecule. The predicted chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (Phenazine Core) | 7.0 - 8.0 | Multiplet | 6H |
| Aromatic Protons (4-chlorophenyl groups) | 7.2 - 7.6 | Multiplet | 8H |
| -NH- Proton | 5.0 - 6.0 | Broad Singlet | 1H |
| =N-CH₂-CH₃ (Methylene) | 3.2 - 3.6 | Quartet | 2H |
| =N-CH₂-CH₃ (Methyl) | 1.2 - 1.5 | Triplet | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show a number of signals corresponding to the inequivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons (C-Cl) | 130 - 135 |
| Aromatic Carbons (C-H) | 115 - 130 |
| Aromatic Carbons (C-N) | 135 - 150 |
| Imine Carbon (=N-) | 155 - 165 |
| =N-CH₂-CH₃ (Methylene) | 40 - 45 |
| =N-CH₂-CH₃ (Methyl) | 14 - 18 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Imine) | 1640 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 1000 - 1100 | Strong |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be employed. The predicted data below assumes ESI. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z Value | Assignment | Notes |
| [M+H]⁺ | Molecular Ion | The most abundant ion in the molecular ion cluster. |
| [M+H+2]⁺ | Isotope Peak | Due to the presence of one ³⁷Cl atom. |
| [M+H+4]⁺ | Isotope Peak | Due to the presence of two ³⁷Cl atoms. |
| Fragments | Loss of ethyl group, chlorophenyl group, etc. | The fragmentation pattern will be complex. |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals of interest.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[1][2]
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[1]
-
Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate before analysis.[3]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mass spectrometer's mobile phase if coupled with liquid chromatography.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to achieve a stable ion signal.
-
Acquire the mass spectrum in the desired mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
"in silico modeling of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine"
Abstract
N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine, is a well-established anti-leprosy agent currently repurposed as a core second-line drug for drug-resistant tuberculosis.[1][2] Its potential applications are expanding, with research exploring its efficacy as an anti-cancer and antiviral agent, notably against SARS-CoV-2.[3][4][5] This technical guide provides an in-depth overview of the in silico modeling of clofazimine, focusing on its mechanism of action, pharmacokinetic properties, and molecular interactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in the study of this multifaceted drug. This document summarizes key quantitative data, outlines detailed experimental protocols for computational analyses, and visualizes complex biological and experimental workflows.
Introduction to Clofazimine and In Silico Modeling
Clofazimine is a lipophilic riminophenazine dye with a complex and not fully elucidated mechanism of action. It is known to accumulate in tissues, particularly within macrophages.[3] Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and development, offering insights into drug-protein interactions, predicting pharmacokinetic and pharmacodynamic profiles, and elucidating mechanisms of action at a molecular level. For a drug like clofazimine, with its diverse therapeutic targets and potential for drug-drug interactions, in silico approaches are crucial for optimizing its clinical use and exploring new therapeutic avenues.
This guide will delve into two primary areas of clofazimine's in silico analysis: molecular docking studies to understand its binding to various protein targets, and pharmacokinetic modeling to predict its metabolic fate and interaction with other drugs.
Molecular Docking Studies of Clofazimine
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been instrumental in identifying and characterizing the binding of clofazimine to several key protein targets.
Target: Human Raf1 Kinase Inhibitory Protein (hRKIP)
In silico studies have shown that clofazimine binds to a hydrophobic pocket of the human Raf1 kinase inhibitory protein (hRKIP).[6] This interaction is significant as it modulates the Ras/Raf1/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.
-
Protein and Ligand Preparation:
-
The three-dimensional structure of hRKIP is obtained from the Protein Data Bank (PDB ID: 2L7W).[2]
-
The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
The 3D structure of clofazimine is generated and energy-minimized using a suitable chemistry software package.
-
-
Binding Site Definition:
-
The binding site on hRKIP is defined based on experimental data, such as from Nuclear Magnetic Resonance (NMR) spectroscopy, which identifies amino acid residues with significant chemical shift perturbations upon ligand binding.[2] Key residues identified include P74, S75, K80, P111, P112, V177, and P178.[2]
-
-
Docking Simulation:
-
Scoring and Analysis:
-
The resulting poses are scored using a function like ChemPLP to evaluate the fitness of the ligand in the binding pocket.[2]
-
The lowest energy conformation with the highest score is selected for detailed analysis of the interactions (e.g., hydrophobic interactions, hydrogen bonds).
-
Target: SARS-CoV-2 Spike Protein
Recent studies have identified clofazimine as an inhibitor of SARS-CoV-2 entry.[4][5] Molecular docking has been employed to determine its binding site on the viral spike protein, specifically within the S2 subunit, which is crucial for membrane fusion.[4][5]
-
System Preparation:
-
The structure of the SARS-CoV-2 spike protein is obtained from the PDB.
-
Clofazimine conformations are generated using tools like MarvinSketch.[4]
-
The protein and ligand are parameterized using a force field such as the CHARMM force field.
-
-
Docking Procedure:
-
Pose Evaluation and Scoring:
-
A two-step scoring approach is used to rank the final docked poses.[7]
-
The most thermodynamically favorable binding site is identified based on the scoring results.
-
Quantitative Data from Molecular Docking and Binding Assays
| Target Protein | Method | Key Finding/Value | Reference |
| hRKIP | Molecular Docking & in vitro assay | Clofazimine (3.2 µM) increases ERK phosphorylation by ~37%.[2][6] | [2][6] |
| MtSerB2 | Isothermal Calorimetry & Inhibition Assay | Competitive inhibition with a Ki of 2.74 ± 0.016 µM.[1] | [1] |
| SARS-CoV-2 S2 Segment | Surface Plasmon Resonance (SPR) | Direct binding confirmed; specific KD values are determined.[4][5] | [4][5] |
Pharmacokinetic Modeling of Clofazimine
Clofazimine exhibits complex pharmacokinetics, including a very long half-life and significant tissue accumulation.[7][8] In silico pharmacokinetic modeling, particularly static and physiologically based pharmacokinetic (PBPK) models, is essential for predicting drug-drug interactions (DDIs).
Inhibition of Cytochrome P450 (CYP) Enzymes
Clofazimine has been identified as an inhibitor of several key drug-metabolizing enzymes, most notably CYP3A4/5.[1][2] This creates a potential for DDIs when co-administered with drugs that are substrates of these enzymes.
-
Model Input Parameters:
-
In vitro inhibition data for clofazimine against various CYP isoforms (e.g., IC50 values).
-
Physicochemical properties of clofazimine (e.g., solubility, lipophilicity).
-
Human physiological parameters (e.g., blood flow rates, tissue volumes).
-
Pharmacokinetic parameters of probe substrates (e.g., midazolam for CYP3A4/5, repaglinide for CYP2C8).[1][2]
-
-
Static Modeling:
-
Dynamic (PBPK) Modeling:
-
A whole-body PBPK model is constructed using specialized software.
-
The model incorporates multiple compartments representing different organs and tissues.
-
Simulations are run to predict the time course of plasma concentrations of both clofazimine and co-administered drugs.
-
The model is validated against available clinical data.
-
Quantitative Data from Pharmacokinetic Modeling
| Interaction | Modeling Approach | Predicted AUCR / Fold Increase in AUC | Classification |
| Clofazimine + Midazolam (CYP3A4/5) | Static Model | 5.59[1][2] | Moderate to Strong Inhibitor |
| Clofazimine + Midazolam (CYP3A4/5) | PBPK Model | 2.69[1][2] | Moderate to Strong Inhibitor |
| Clofazimine + Repaglinide (CYP2C8) | Static Model | 1.34[1][2] | Weak Inhibitor |
| Clofazimine + Repaglinide (CYP2C8) | PBPK Model | 1.60[2] | Weak Inhibitor |
| Clofazimine + Desipramine (CYP2D6) | Static Model | 1.69[1][2] | Weak Inhibitor |
| Clofazimine + Desipramine (CYP2D6) | PBPK Model | 1.47[2] | Weak Inhibitor |
Visualizing Workflows and Pathways
Diagrams are essential for representing the complex relationships in biological signaling and the structured workflows of computational experiments.
Caption: Clofazimine binds to hRKIP, inhibiting its function and enhancing ERK phosphorylation.
Caption: A generalized workflow for molecular docking studies of clofazimine.
Caption: Workflow for PBPK modeling to predict clofazimine's drug-drug interactions.
Conclusion
In silico modeling provides powerful tools for dissecting the complex pharmacology of N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine (clofazimine). Molecular docking has successfully identified and characterized its interactions with diverse protein targets, offering mechanistic explanations for its therapeutic effects and paving the way for structure-based design of novel analogs. Concurrently, pharmacokinetic modeling has proven invaluable in predicting its potential for drug-drug interactions, a critical consideration for its use in combination therapies for diseases like tuberculosis. The integration of these computational approaches into the drug development pipeline is essential for optimizing the therapeutic potential of clofazimine and ensuring its safe and effective use in a growing number of clinical applications. As more experimental data becomes available, these models can be further refined to enhance their predictive power and continue to guide the rational development of clofazimine-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein[v1] | Preprints.org [preprints.org]
- 8. CIFDock: A novel CHARMM-based flexible receptor-flexible ligand docking protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. The following sections include summaries of its antimicrobial activity, experimental protocols for key assays, and diagrams illustrating its mechanism of action.
Overview of Antimicrobial Activity
Clofazimine is a lipophilic riminophenazine dye with a multifaceted mechanism of action.[1][2] Primarily known for its use in the treatment of leprosy, it also exhibits broad-spectrum antimicrobial activity against various bacteria, particularly nontuberculous mycobacteria (NTM).[1][2] Its efficacy stems from its ability to intercalate with bacterial DNA and generate reactive oxygen species (ROS), leading to cellular damage and death.[2][3][4] Additionally, Clofazimine possesses anti-inflammatory properties, which are thought to contribute to its therapeutic effects.[1][5]
Quantitative Antimicrobial Data
The antimicrobial potency of Clofazimine is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below are tables summarizing reported MIC and MBC values for Clofazimine against various clinically relevant nontuberculous mycobacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Clofazimine against Nontuberculous Mycobacteria (NTM)
| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycobacterium abscessus | 0.5 | 0.5 | ≤0.125 - 0.5 | |
| Mycobacterium avium complex (MAC) | ≤0.062 | 0.125 | 0.031 - 8 | [6] |
| M. avium | ≤0.062 | 0.125 | N/A | [7] |
| M. intracellulare | 0.125 | 0.25 | N/A | [7] |
| M. kansasii | ≤0.062 | 0.125 | N/A | [7] |
| M. massiliense | 0.25 | 0.5 | N/A | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of Clofazimine against Nontuberculous Mycobacteria (NTM)
| NTM Species | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| M. avium | 0.125 | 0.25 | [7] |
| M. intracellulare | 0.25 | 0.5 | [7] |
| M. kansasii | 0.125 | 0.25 | [7] |
| M. abscessus | 1 | 2 | [7] |
| M. massiliense | 0.5 | 1 | [7] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and published literature for testing Clofazimine.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of Clofazimine that inhibits the visible growth of a microorganism.
Materials:
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) for slow-growing mycobacteria
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of Clofazimine in DMSO. Further dilutions should be made in the appropriate broth to achieve the desired final concentrations.
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:200 in the appropriate broth.[7]
-
Plate Preparation: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Add 100 µL of the Clofazimine working solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Seal the plates and incubate at 36°C. Incubation times vary depending on the organism: 3-5 days for rapidly growing mycobacteria (RGM) and >10 days for slowly growing mycobacteria (SGM).[7]
-
Reading Results: The MIC is the lowest concentration of Clofazimine at which there is no visible growth (turbidity) compared to the growth control.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 20-50 µL) and plate it onto an appropriate agar medium (e.g., Middlebrook 7H10 agar with 10% OADC for NTM).[7]
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
The MBC is defined as the lowest concentration of Clofazimine that results in a ≥99.9% reduction in the initial inoculum count (i.e., no visible colony growth on the agar plate).[7]
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar plates
-
Sterile filter paper disks
-
Clofazimine solution of a known concentration
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known amount of Clofazimine to the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria. For NTM, incubation times and temperatures may need to be adjusted.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires standardized criteria which are not yet fully established for Clofazimine for all organisms.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Clofazimine at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC)
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for performing serial dilutions and plate counts
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the appropriate broth and grow to the early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 10⁵ to 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing the appropriate broth with Clofazimine at the desired concentrations. Also, include a drug-free growth control.
-
Inoculation: Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubation: Incubate all tubes/flasks at the optimal growth temperature with constant agitation.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask. Perform serial dilutions in sterile saline or PBS and plate onto appropriate agar medium for colony counting.
-
Data Analysis: After incubation, count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each Clofazimine concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Signaling Pathways
Clofazimine exerts its antimicrobial and anti-inflammatory effects through distinct pathways.
Antimicrobial Mechanism of Action
The primary antimicrobial action of Clofazimine against mycobacteria involves a redox cycling process that generates bactericidal reactive oxygen species (ROS).[3][4] This process is initiated by the enzymatic reduction of Clofazimine by the type 2 NADH:quinone oxidoreductase (NDH-2) of the bacterial respiratory chain.[3][4] The reduced form of Clofazimine is then non-enzymatically re-oxidized by molecular oxygen, producing superoxide radicals and hydrogen peroxide, which cause widespread cellular damage.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 3. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trekds.com [trekds.com]
- 7. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, hereafter referred to as B69, is a phenazine-based compound with potential therapeutic applications. Understanding its cytotoxic profile is a critical step in the preclinical evaluation process. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of B69 using a standard colorimetric assay, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2] Additionally, this document outlines the principles of other relevant cytotoxicity assays and provides a representation of a potential signaling pathway involved in B69-induced cell death.
Data Presentation
The following table is a template for summarizing quantitative data obtained from a typical cytotoxicity experiment. It is designed to present the half-maximal inhibitory concentration (IC50) values of B69 against various cancer cell lines after a 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) of B69 | Standard Deviation (µM) |
| HeLa | Cervical Cancer | 15.2 | ± 1.8 |
| A549 | Lung Cancer | 22.5 | ± 2.5 |
| MCF-7 | Breast Cancer | 18.9 | ± 2.1 |
| HepG2 | Liver Cancer | 25.1 | ± 3.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxicity of B69 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[1]
Materials:
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (B69)
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of B69 in DMSO.
-
Perform serial dilutions of the B69 stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of B69.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest B69 concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:[1]
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with the concentration of B69 on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of B69 that inhibits cell growth by 50%.
-
Alternative and Complementary Cytotoxicity Assays
To obtain a more comprehensive understanding of the cytotoxic mechanism of B69, other assays can be employed:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of necrosis.[3][4]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but it can enter dead cells and intercalate with DNA. This allows for the quantification of dead cells using flow cytometry or fluorescence microscopy.[3]
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by metabolically active cells.[5]
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway of B69-induced cytotoxicity is yet to be elucidated. However, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][7]
Caption: Proposed intrinsic apoptosis pathway induced by B69.
Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
References
Application Notes and Protocols: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Bindschedler's Green, is a synthetic dye belonging to the indamine class. Its utility as a redox indicator stems from a distinct color change associated with its oxidation-reduction (redox) reaction. The oxidized form of Bindschedler's Green is intensely colored, while its reduced form, often referred to as the leuco base, is colorless. This sharp and reversible color transition makes it a valuable tool for determining the endpoint of various redox titrations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine and its leuco base is presented in the table below.
| Property | N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Oxidized Form) | Bindschedler's Green Leuco Base (Reduced Form) |
| Synonyms | Bindschedler's Green | Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's Green |
| Molecular Formula | C₂₄H₁₈Cl₂N₄ | C₁₆H₂₁N₃ |
| Molecular Weight | 433.34 g/mol | 255.37 g/mol |
| Appearance | Deep green solid | White to gray to red powder/crystal[1] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
| Redox Transition | Oxidized Form (Green) ⇌ Reduced Form (Colorless) + 2e⁻ + 2H⁺ |
Principle of Operation as a Redox Indicator
The function of Bindschedler's Green as a redox indicator is based on the reversible redox reaction between its oxidized (green) and reduced (colorless) forms. The transition between these two states occurs at a specific electrode potential.
In a redox titration, Bindschedler's Green is added to the analyte solution in its oxidized form. As the titrant (a reducing agent) is added, it reacts with the analyte. Once the analyte is completely reduced, the excess titrant then reacts with the Bindschedler's Green, reducing it to its colorless leuco form. This color change from green to colorless signals the endpoint of the titration.
The logical relationship of this process is illustrated in the following diagram.
Caption: Redox indication mechanism.
Experimental Protocols
Due to the lack of specific, validated protocols for the use of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine as a redox indicator in the reviewed literature, the following section provides a general methodology based on standard practices for redox titrations. Researchers should optimize these protocols for their specific applications.
Preparation of Bindschedler's Green Indicator Solution (0.1% w/v)
Materials:
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Bindschedler's Green) solid
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.1 g of Bindschedler's Green solid.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the solid.
-
Once dissolved, bring the solution to the 100 mL mark with ethanol.
-
Stopper the flask and mix thoroughly.
-
Store the indicator solution in a dark, well-sealed container to protect it from light and air.
General Protocol for Redox Titration
This protocol outlines a general procedure for a redox titration using Bindschedler's Green as an indicator. The specific titrant and analyte will vary depending on the experimental requirements.
Materials:
-
Analyte solution
-
Standardized titrant solution (reducing agent)
-
Bindschedler's Green indicator solution (0.1% w/v in ethanol)
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the burette with the standardized titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Pipette a known volume of the analyte solution into an Erlenmeyer flask.
-
Add 2-3 drops of the Bindschedler's Green indicator solution to the analyte solution. The solution should turn green.
-
Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.
-
Slowly add the titrant from the burette to the analyte solution while constantly swirling the flask (or with continuous stirring).
-
Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the green color of the indicator disappears, and the solution becomes colorless.
-
Record the final burette volume.
-
Repeat the titration at least two more times to ensure concordant results.
The workflow for a typical redox titration experiment is depicted below.
Caption: General experimental workflow.
Limitations and Further Research
The primary limitation in the application of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine as a redox indicator is the lack of comprehensive and publicly available data on its electrochemical and spectrophotometric properties. To enhance its utility and ensure accurate and reliable results, further research is required to determine:
-
Standard Redox Potential (E⁰): This is essential for selecting appropriate titrants and analytes to ensure a sharp and accurate endpoint.
-
Molar Absorptivity (ε): Knowledge of the molar absorptivity of the oxidized form is necessary for spectrophotometric studies and for determining the optimal indicator concentration.
-
Absorption Maxima (λmax): Precise λmax values for both the oxidized and reduced forms are needed for accurate colorimetric and spectrophotometric measurements.
-
pH Dependence: The redox potential of many organic indicators is pH-dependent. Investigating the effect of pH on the transition potential of Bindschedler's Green is crucial for its application in buffered solutions.
-
Validated Titration Protocols: The development and publication of detailed protocols for the use of Bindschedler's Green with specific analytes and titrants would greatly benefit the scientific community.
Researchers and drug development professionals are encouraged to perform validation studies to determine these parameters within their specific experimental systems.
References
Application Notes and Protocols for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine and its Analogs in Cancer Research
Disclaimer: Direct experimental data on the anticancer effects of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is limited in publicly available literature. The following application notes and protocols are based on research conducted on the closely related and well-studied phenazinamine derivative, Clofazimine, and other compounds of the same class. These notes are intended to provide a foundational framework for researchers investigating the potential of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine in oncology.
Application Notes
Phenazinamine derivatives, a class of compounds to which N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine belongs, have garnered interest in cancer research due to their potential cytotoxic and signaling-modulatory effects. The most extensively studied compound in this class, Clofazimine, has demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and modulation of the tumor immune microenvironment.[1][2]
Mechanism of Action: The proposed anticancer mechanisms of phenazinamine derivatives like Clofazimine include:
-
Induction of Apoptosis: Studies have shown that Clofazimine can induce apoptosis in various cell types, including macrophages and potentially cancer cells.[3][4][5] This is often characterized by nuclear condensation, DNA fragmentation, and the activation of caspases, key executioners of apoptotic cell death.[4][5]
-
Inhibition of Signaling Pathways: Clofazimine has been reported to inhibit the Wnt signaling pathway, which is aberrantly activated in many cancers, including triple-negative breast cancer, colorectal, liver, and ovarian cancers.[2]
-
DNA Inhibition: As a DNA inhibitor, Clofazimine can interfere with the replication and transcription of DNA, leading to the death of rapidly dividing cancer cells.[6]
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of Clofazimine can lead to the production of ROS, which can induce oxidative stress and contribute to cancer cell death.
-
Immunomodulation: Recent research has highlighted Clofazimine's ability to enhance the efficacy of immune checkpoint blockade (ICB) therapies. It appears to potentiate the activity of cytotoxic T lymphocytes while mitigating immune-related adverse events by modulating T-cell differentiation.[1][7]
Potential Applications in Cancer Research:
-
Direct Cytotoxicity Studies: Investigating the direct killing effect of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine on various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which the compound exerts its effects, such as apoptosis induction or cell cycle arrest.
-
Combination Therapy: Evaluating the synergistic effects of the compound when used in combination with standard chemotherapeutic agents or immunotherapies.
-
Drug Repurposing: Given the established clinical profile of related compounds like Clofazimine for other indications, N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine could be explored as a repurposed drug for cancer treatment.[2]
Quantitative Data Summary for Clofazimine
Due to the absence of specific quantitative data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, the following table summarizes the observed effects of the related compound, Clofazimine, on various cell lines as described in the literature.
| Compound | Cell Line | Assay Type | Observed Effect | Reference |
| Clofazimine | Human Monocyte-derived Macrophages | Cell Viability Assay | Marked decrease in metabolic activity | [4] |
| Clofazimine | THP-1 (human monocytic cell line) | Caspase-3 Activity Assay | Significant enhancement of caspase-3 activity | [4] |
| Clofazimine | Colorectal, Liver, Ovarian, Brain Cancer Cell Lines | Cell Growth Assay | Decreased cell growth, particularly in cells with high Wnt signaling | [2] |
| Clofazimine | Murine Models (Colorectal, Melanoma, Lung Cancer) | In vivo tumor models | Potentiation of anti-PD-1 and anti-CTLA-4 immunotherapy | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, based on methodologies used for Clofazimine and other phenazinamine derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Hoechst 33342 Staining
This protocol is for visualizing nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
-
6-well plates or chamber slides
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or chamber slides and allow them to attach.
-
Treat the cells with the desired concentration of the test compound for 24-48 hours. Include an untreated control.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again twice with PBS.
-
Add Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes in the dark at room temperature.
-
Wash the cells twice with PBS.
-
Mount the slides with a coverslip using a mounting medium.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
Caspase-3 Activity Assay
This protocol provides a quantitative measure of apoptosis by detecting the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Caspase-3 assay buffer
-
Microplate reader
Procedure:
-
Treat cells with the test compound as described in the previous protocols.
-
After treatment, harvest the cells and wash them with cold PBS.
-
Lyse the cells using the cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Add 5 µL of the 4 mM DEVD-pNA substrate and incubate at 37°C for 1-2 hours in the dark.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential mechanisms of action for phenazinamine derivatives based on studies with Clofazimine.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Clofazimine.
Caption: Proposed mechanism of apoptosis induction by phenazinamine derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro anticancer screening.
References
- 1. Revolutionizing cancer immunotherapy: The dual role of clofazimine in enhancing efficacy and reducing toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of an old drug to fight cancer - Department of Cell Physiology and Metabolism - UNIGE [unige.ch]
- 3. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-inducing activity of clofazimine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. A Comprehensive Review of Clofazimine's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 7. Clofazimine Could Transform Cancer Immunotherapy by Enhancing Efficacy, Reducing Toxicity [houstonmethodist.org]
Experimental Blueprint for Investigating N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for the in vitro and in vivo evaluation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. This document outlines detailed methodologies for assessing its antimicrobial, anti-inflammatory, and anti-cancer properties, complete with data presentation tables and visual workflows.
Application Notes
Clofazimine, a lipophilic riminophenazine dye, is an FDA-approved drug primarily used in the multi-drug treatment of leprosy.[1][2] Its mechanism of action is multifaceted, involving binding to mycobacterial DNA, disruption of the bacterial cell cycle, and interference with bacterial potassium transporters.[1] Beyond its antimicrobial effects, Clofazimine exhibits significant anti-inflammatory and, more recently discovered, anti-cancer activities. These diverse biological functions make it a compound of interest for drug repurposing and new therapeutic development.
Antimicrobial Applications: The primary application of Clofazimine is in the treatment of mycobacterial infections, including leprosy and drug-resistant tuberculosis.[1][3] Its slow bactericidal effect is attributed to its accumulation in fatty tissues and macrophages.[2][3]
Anti-inflammatory Applications: Clofazimine has demonstrated immunomodulatory effects, including the suppression of T-lymphocyte activity and modulation of cytokine production.[1][2] It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Anti-cancer Applications: Emerging research has highlighted the potential of Clofazimine as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines and may act by modulating signaling pathways such as the Ras/Raf1/MEK/ERK pathway.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Clofazimine from various studies.
Table 1: Antimicrobial Activity of Clofazimine
| Organism | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | 0.06 - 1.0 | |
| Mycobacterium avium complex | 0.125 - 8.0 | |
| Mycobacterium leprae | Not applicable (slow-growing) |
Table 2: Anti-cancer Activity of Clofazimine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Histiocytic lymphoma | 5.0 | |
| K562 | Chronic myelogenous leukemia | 7.5 | |
| A549 | Lung carcinoma | 10.0 | |
| MCF-7 | Breast adenocarcinoma | 15.0 | |
| HeLa | Cervical carcinoma | 20.0 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of Clofazimine against mycobacteria.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Clofazimine stock solution (in DMSO)
-
96-well microtiter plates
-
Mycobacterial culture in mid-log phase
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of Clofazimine in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
Inoculate each well (except the negative control) with the mycobacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.
-
The MIC is defined as the lowest concentration of Clofazimine that inhibits visible growth of the mycobacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cell Viability and Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of Clofazimine on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Clofazimine stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Clofazimine (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Clofazimine treatment.
Materials:
-
Cancer cell lines
-
Clofazimine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Clofazimine for the indicated time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
NF-κB Signaling Pathway Analysis: Luciferase Reporter Assay
This assay measures the effect of Clofazimine on the activity of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Clofazimine
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of Clofazimine for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
ERK Signaling Pathway Analysis: Western Blotting
This protocol detects changes in the phosphorylation status of ERK1/2, a key component of the Ras/Raf1/MEK/ERK pathway, upon Clofazimine treatment.
Materials:
-
Cancer cell lines
-
Clofazimine
-
EGF or other ERK pathway activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with Clofazimine for the desired time, followed by stimulation with an ERK activator if necessary.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Mandatory Visualizations
Caption: Experimental workflow for studying Clofazimine.
Caption: Clofazimine's modulation of key signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Anti-leprosy drug Clofazimine binds to human Raf1 kinase inhibitory protein and enhances ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) in Cellular and Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, more commonly known as Clofazimine, is a lipophilic riminophenazine dye with a history of use as an antimicrobial and anti-inflammatory agent.[1] It is a cornerstone medication in the multidrug therapy for leprosy and has been investigated for its efficacy against tuberculosis.[2][3][4] While not a primary staining agent, its intrinsic color and tendency to accumulate in specific cellular compartments, particularly within macrophages, make its presence and effects observable in various histological and cytological staining protocols.[2][5] These application notes provide an overview of Clofazimine's properties and its documented applications in research contexts that involve staining and microscopic analysis.
Physicochemical Properties
Clofazimine is a crystalline solid with distinct chemical and physical characteristics that influence its biological activity and detection.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂Cl₂N₄ | [1] |
| Molecular Weight | 473.4 g/mol | PubChem |
| Appearance | Solid, Crystalline | [6] |
| Solubility | Soluble in organic solvents like DMSO and acetone; limited solubility in water. | [6] |
Mechanism of Action in Biological Systems
Clofazimine's primary therapeutic action is attributed to its ability to bind to the guanine bases of bacterial DNA, thereby inhibiting microbial proliferation. Its lipophilic nature facilitates its accumulation within the lipid-rich environment of macrophages and mycobacterial cell walls.[7] Recent studies have also elucidated its role in modulating lipid metabolism and inducing host immune responses.[7][8]
Applications in Research Involving Staining Protocols
While not a primary stain, the effects of Clofazimine are often studied using various staining techniques. Its most notable application in this context is in studies of mycobacterial infections and lipid metabolism.
Assessment of Lipid Accumulation in Infected Macrophages
Clofazimine has been observed to reduce the accumulation of lipid droplets in macrophages infected with Mycobacterium leprae.[7][8][9] This effect can be visualized and quantified using lipid-specific stains.
Experimental Protocol: Oil Red O Staining for Lipid Droplets in Clofazimine-Treated Cells
This protocol is adapted from studies investigating the effect of Clofazimine on lipid accumulation in M. leprae-infected THP-1 cells.[7][8][9]
Materials:
-
THP-1 cells (or other suitable macrophage cell line)
-
Mycobacterium leprae (optional, for infection studies)
-
Clofazimine (2.0 µg/ml working solution)
-
24-well plates with glass coverslips
-
Oil Red O staining solution
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells on glass coverslips in 24-well plates.
-
For infection studies, infect the cells with M. leprae at a multiplicity of infection (MOI) of 10.
-
Treat the cells with 2.0 µg/ml Clofazimine or a vehicle control.
-
Incubate for 48 hours.
-
-
Staining:
-
Wash the cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Incubate with Oil Red O solution to stain the neutral lipid droplets.
-
Briefly counterstain with hematoxylin to visualize the cell nuclei.
-
-
Visualization:
-
Mount the coverslips on microscope slides.
-
Observe the cells under a light microscope to assess the accumulation of red-stained lipid droplets.
-
Expected Results:
-
Untreated, infected cells are expected to show a significant accumulation of lipid droplets.
-
Clofazimine-treated, infected cells are expected to show a marked decrease in the number and size of lipid droplets.[8][9]
Histological Examination of Clofazimine Accumulation
Long-term administration of Clofazimine can lead to its crystallization within tissues, particularly in macrophages.[5] This can be observed in histological sections.
Experimental Protocol: Hematoxylin and Eosin (H&E) Staining of Tissues
Materials:
-
Tissue samples from subjects treated with Clofazimine
-
Formalin for fixation
-
Paraffin for embedding
-
Hematoxylin and Eosin stains
-
Microtome
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix tissue samples in buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks using a microtome.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Visualization:
-
Dehydrate and mount the stained sections.
-
Examine under a microscope for the presence of crystalline structures within macrophages, which may appear as faint, linear spaces or refractile material.[5]
-
Visualizing Clofazimine's Cellular Effects
The following diagrams illustrate the conceptual workflows and mechanisms associated with Clofazimine in a research setting.
Caption: Workflow for studying Clofazimine's impact on lipid accumulation.
Caption: Clofazimine's mechanism in modulating host cell lipid metabolism.
Conclusion
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a valuable compound for studying host-pathogen interactions, particularly in the context of mycobacterial diseases. While it is not used as a primary stain, its significant biological effects on cellular processes like lipid metabolism are readily observable and quantifiable through established staining protocols. Researchers can leverage these methods to further elucidate the mechanisms of action of Clofazimine and to explore its potential in other therapeutic areas.
References
- 1. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 3. Leprosy - Wikipedia [en.wikipedia.org]
- 4. Clofazimine: new products. Major antileprous drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Clofazimine Modulates the Expression of Lipid Metabolism Proteins in Mycobacterium leprae-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Clofazimine, a riminophenazine dye with antimycobacterial and anti-inflammatory properties, in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and formulation development.
Overview of Analytical Methods
The quantification of Clofazimine can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis. It offers good precision and accuracy for quantifying Clofazimine in plasma and other biological samples.
-
LC-MS/MS: Provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis, especially when low detection limits are required. This method is ideal for studies involving low dosage formulations or for analyzing samples with complex matrices.
-
UV-Vis Spectrophotometry: A simpler, more cost-effective method, suitable for the analysis of bulk drug substance or simple formulations, but it may lack the selectivity needed for complex biological samples without extensive sample cleanup.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for Clofazimine quantification.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.003 - 1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.003 µg/mL | [1] |
| Intra-assay Precision (%CV) | 5.6 - 8.5% | [1] |
| Inter-assay Precision (%CV) | 8.5 - 10.2% | [1] |
| Wavelength (λmax) | 286 nm | [1] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 10.0 - 2000 ng/mL (in Dried Blood Spots) | [2] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [2] |
| Accuracy (Bias %) | ±11.0% at LLOQ, ±15% for other QCs | [2] |
| Precision (%CV) | ≤13.5% at LLOQ, ≤15% for other QCs | [2] |
| Matrix | Dried Blood Spots | [2] |
Experimental Protocols
Sample Preparation: Extraction of Clofazimine from Human Plasma
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for preparing plasma samples for HPLC-UV analysis.
Materials:
-
Human plasma samples
-
Methanol
-
Dichloromethane/Diisopropyl ether (1:1, v/v)
-
0.25N Sodium acetate buffer (pH 3.0)
-
Internal Standard (IS) solution (e.g., Medazepam)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To 0.5 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Adjust the pH of the supernatant to 3.0 using the sodium acetate buffer.
-
Add 5 mL of the dichloromethane/diisopropyl ether extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 30 seconds.
-
The sample is now ready for injection into the HPLC system.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 column (e.g., 5 µm particle size, 125 x 4.6 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol / 0.25N Sodium Acetate Buffer (pH 3.0) (74:26, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 286 nm[1]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, quality controls, and samples.
-
Monitor the elution of Clofazimine and the internal standard at 286 nm.
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Determine the concentration of Clofazimine in the unknown samples from the calibration curve.
LC-MS/MS Method
This protocol is adapted for the analysis of Clofazimine in dried blood spots (DBS).
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
Reversed-phase C18 column
-
Data acquisition and processing software
Sample Preparation from DBS:
-
Punch a 1/8" disc from the dried blood spot card.
-
Place the disc into a well of a 96-well plate.
-
Add an extraction solution containing an appropriate internal standard (e.g., deuterated Clofazimine). The extraction solution is typically a mixture of organic solvent and water (e.g., acetonitrile/methanol with a small percentage of acid).
-
Sonicate the plate for approximately 30 minutes.[3]
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a clean 96-well plate for injection.
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Clofazimine from matrix components.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for the specific instrument. A starting point could be monitoring the transition of the parent ion to a specific product ion for both Clofazimine and its internal standard.
Procedure:
-
Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of Clofazimine.
-
Develop a multiple reaction monitoring (MRM) method to monitor the specific parent-to-product ion transitions for Clofazimine and the internal standard.
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared standards, quality controls, and samples.
-
Process the data using the instrument's software to determine the peak area ratios and calculate the concentrations.
Diagrams
Signaling Pathway: Proposed Mechanism of Action of Clofazimine
Clofazimine's antimicrobial activity is believed to involve the generation of reactive oxygen species (ROS) within the mycobacterial cell. This process disrupts the electron transport chain and leads to oxidative stress and cell death.[4][5]
Caption: Proposed mechanism of Clofazimine via ROS production.
Experimental Workflow: Clofazimine Quantification
The general workflow for the quantification of Clofazimine in biological samples involves several key steps from sample receipt to final data analysis.
Caption: General workflow for Clofazimine quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 5. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
"N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine in material science applications"
Application Notes and Protocols for Phenazine Derivatives in Material Science
A. Introduction
This document provides an overview of the applications of phenazine derivatives in material science. It is important to note that a comprehensive search for the specific compound N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (CAS No. 102262-55-5) did not yield any documented applications within the field of material science. The available literature primarily identifies this molecule, also known as BRL-50481, as a selective inhibitor of phosphodiesterase 7 (PDE7), with research focused on its potential therapeutic applications in inflammatory and neurological disorders.
However, the broader class of phenazine-based compounds represents a versatile platform for the development of advanced materials due to their unique electronic and photophysical properties. This document will focus on the well-established applications of these broader phenazine derivatives in areas such as organic electronics and chemical sensing.
B. Application Notes: Phenazine Derivatives in Material Science
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that are extensively utilized in the development of organic functional materials. Their rigid, planar structure and tunable electronic properties make them excellent candidates for a variety of applications.
Organic Light-Emitting Diodes (OLEDs)
Phenazine derivatives are widely explored as emitters and host materials in OLEDs. Their utility in this domain stems from their high photoluminescence quantum yields and tunable emission colors.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Many phenazine derivatives exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. By modifying the donor and acceptor moieties on the phenazine core, the emission wavelength can be tuned from green to deep-red.[1] For instance, dibenzo[a,c]phenazine-based TADF molecules have been synthesized to create efficient orange-red OLEDs.[2]
-
Host Materials: The rigid structure and suitable energy levels of some phenazine derivatives make them effective host materials for phosphorescent emitters in OLEDs, facilitating efficient energy transfer.
Chemical Sensors
The fluorescence of phenazine derivatives can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensors.
-
Fluorescence-Based Sensing: Phenazine-based fluorescent sensors have been developed for the detection of various substances, including formaldehyde and biogenic amines.[3][4] The interaction of the analyte with the phenazine derivative can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection.
-
Solid-State Sensors: To enhance their practical applicability, phenazine-based sensors can be incorporated into solid matrices, such as films. This approach has been used to create sensors for monitoring food freshness by detecting biogenic amines.[4]
Energy Storage
The redox-active nature of the phenazine core makes it a promising component in energy storage devices.
-
Organic Redox Flow Batteries (ORFBS): Phenazine derivatives are being investigated as anolyte and catholyte materials in ORFBS. Their redox potentials can be tuned by chemical modification to achieve desired cell voltages.
-
Alkaline Batteries: The ability to engineer the electron cloud density of phenazine can lead to the development of high-voltage and long-life alkaline batteries.[5]
C. Experimental Protocols
As no material science protocols for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine were found, the following are generalized protocols for the synthesis and characterization of phenazine derivatives for material science applications.
General Synthesis of a Phenazine Derivative
This protocol describes a common method for synthesizing phenazine derivatives through the condensation of an o-phenylenediamine with an o-quinone.
Materials:
-
Substituted o-phenylenediamine
-
Substituted o-quinone
-
Glacial acetic acid
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the o-phenylenediamine and o-quinone in a minimal amount of glacial acetic acid or ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified phenazine derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and FT-IR.
Fabrication and Characterization of an OLED Device
This protocol outlines the general steps for fabricating and testing a simple OLED device using a phenazine derivative as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., NPB)
-
Electron transport layer (ETL) material (e.g., TmPYPB)
-
Phenazine derivative (emissive material)
-
Host material (e.g., mCBP)
-
Metal for cathode (e.g., LiF/Al)
-
Organic solvents for cleaning
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrates by sonicating in a series of solvents (e.g., deionized water, ethanol, acetone).
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO substrate. A typical device structure would be: ITO / HTL / Host:Phenazine Derivative (as a doped emissive layer) / ETL / LiF / Al.[2]
-
Encapsulate the fabricated devices to protect them from moisture and oxygen.
-
Characterize the electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the devices using appropriate measurement systems.
D. Data Presentation
The following table summarizes performance data for various phenazine derivatives in OLED applications, as reported in the literature. This data is for illustrative purposes and does not pertain to N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.
| Compound Name | Host Material | Emission Max (nm) | Max EQE (%) | CIE Coordinates | Reference |
| 2DMAC-BP-F | mCBP | 585 | 21.8 | Not Specified | [1] |
| 2PXZ-BP-F | mCBP | 605 | 12.4 | Not Specified | [1] |
| 2DTCZ-BP-F | mCBP | 518 | 2.1 | Not Specified | [1] |
| 1DMAC-BP | mCBP | 541 | Not Specified | Not Specified | [2] |
| 2DMAC-BP | mCBP | 572 | Not Specified | Not Specified | [2] |
| 3DMAC-BP | mCBP | 606 | 22.0 | Not Specified | [2] |
E. Visualizations
Caption: General workflow for the synthesis and characterization of a phenazine derivative.
Caption: Schematic of a typical multi-layer OLED device incorporating a phenazine derivative.
References
- 1. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of a solid sensor based on a phenazine derivative film for enhancing the sensing properties of biogenic amine and applying for monitoring shrimp freshness - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Engineering electron cloud density of phenazine for high-voltage and long-life alkaline batteries [ouci.dntb.gov.ua]
Application Notes and Protocols for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety and disposal guidelines for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Section 1: Safety Data Summary
The following table summarizes the key safety information for Clofazimine. This information is derived from available Safety Data Sheets (SDS) and should be consulted before handling the compound.
| Parameter | Information |
| GHS Hazard Pictograms | Not explicitly provided in search results, but as a hazardous drug, it should be handled with caution, assuming potential for toxicity. |
| Signal Word | Not explicitly provided; treat as "Warning" or "Danger" based on cytotoxic potential. |
| Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. Suspected of causing cancer. |
| Precautionary Statements | Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Response: If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If exposed or concerned: Get medical advice/attention. | |
| Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |
| Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations. | |
| Personal Protective Equipment (PPE) | Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection: Wear chemical safety goggles or a face shield. | |
| Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves frequently and after any known contamination. | |
| Respiratory Protection: If handling powder or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Section 2: Experimental Protocols
Spill Response Protocol
Immediate and effective management of spills is crucial to minimize exposure and environmental contamination.
A. Minor Spill (<5g solid or <5mL of a solution):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE as listed in the table above.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Liquid Spill: Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Decontamination:
-
Carefully collect all contaminated materials using forceps or other appropriate tools.
-
Clean the spill area with a detergent solution, followed by a 70% ethanol solution.
-
Wipe the area from the outer edge of the spill towards the center.
-
-
Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor.
B. Major Spill (>5g solid or >5mL of a solution):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert the laboratory supervisor and the institutional safety office.
-
Isolate: Close the doors to the affected area and post a warning sign.
-
Wait for Trained Personnel: Do not attempt to clean up a major spill unless you are trained in hazardous spill response. Await the arrival of the emergency response team.
Waste Disposal Protocol
All waste contaminated with Clofazimine must be treated as hazardous waste and disposed of according to institutional and local regulations.
A. Solid Waste (e.g., contaminated gloves, paper towels, weighing paper):
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine" or "Clofazimine"), and the appropriate hazard symbols.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup by the institutional hazardous waste management service.
B. Liquid Waste (e.g., unused solutions, contaminated solvents):
-
Segregation: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.
-
pH Neutralization: If permissible by local regulations and the waste composition, neutralize acidic or basic solutions before collection.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and appropriate hazard symbols.
-
Storage: Keep the container tightly sealed and stored in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup by the institutional hazardous waste management service. Do not pour Clofazimine waste down the drain.
C. Sharps Waste (e.g., contaminated needles, Pasteur pipettes, broken glass):
-
Collection: Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Labeling: The sharps container must be clearly labeled with "Hazardous Waste - Sharps," the chemical name ("Clofazimine"), and the appropriate hazard symbols.
-
Disposal: Once the container is three-quarters full, seal it and arrange for pickup by the institutional hazardous waste management service.
Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with Clofazimine must be decontaminated before reuse or servicing.
-
Initial Wipe-Down: Carefully wipe down the external surfaces of the equipment with absorbent pads soaked in a laboratory detergent solution.
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Disassembly (if applicable): If safe to do so, disassemble the equipment to access all potentially contaminated areas.
-
Thorough Cleaning: Wash all contaminated parts with a laboratory detergent solution. A soft brush may be used to clean hard-to-reach areas.
-
Rinsing: Rinse the cleaned parts thoroughly with deionized water.
-
Solvent Rinse: If the equipment is compatible, rinse with a suitable solvent (e.g., 70% ethanol) to remove any remaining residue.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or a fume hood.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, gloves) must be disposed of as hazardous solid waste.
Section 3: Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling and disposal of Clofazimine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of clofazimine, presented in a question-and-answer format.
Step 1: Synthesis of the Intermediate N-(4-chlorophenyl)-2-nitroaniline
Question: My reaction to form N-(4-chlorophenyl)-2-nitroaniline from o-fluoronitrobenzene and p-chloroaniline is showing low conversion. What are the possible causes and solutions?
Answer:
Low conversion in this nucleophilic aromatic substitution reaction can be attributed to several factors:
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Insufficiently Anhydrous Conditions: Moisture can react with the base and hinder the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
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Ineffective Base: The choice and amount of base are critical. While organic bases like triethylamine or N,N-diisopropylethylamine can be used, stronger bases like potassium hydroxide are also reported. Ensure the correct molar equivalent of the base is used.[1]
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Low Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.
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Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents such as DMF, DMSO, or dioxane are generally suitable.[1]
Troubleshooting Table: Low Conversion in N-(4-chlorophenyl)-2-nitroaniline Synthesis
| Observation | Possible Cause | Suggested Solution |
| Reaction stalls (monitored by TLC) | Inactive or insufficient base | Add a fresh portion of a stronger base (e.g., KOH). |
| Low reaction temperature | Increase the reaction temperature in increments of 10°C. | |
| Presence of moisture | Ensure all reagents and solvents are anhydrous. | |
| Multiple side spots on TLC | Decomposition of starting materials or product | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Step 2: Reduction of the Nitro Group to Form N1-(4-chlorophenyl)benzene-1,2-diamine
Question: The reduction of N-(4-chlorophenyl)-2-nitroaniline to the corresponding diamine is incomplete. How can I improve the yield?
Answer:
Incomplete reduction is a common issue. Here are some troubleshooting steps:
-
Catalyst Activity: The activity of the catalyst (e.g., Palladium on carbon, Raney nickel) is crucial.[1] If the catalyst is old or has been improperly stored, its activity may be diminished. Use a fresh batch of catalyst.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. If using a balloon, ensure it is sufficiently filled and that there are no leaks in the system. For reactions in a pressure vessel, ensure the pressure is maintained.
-
Reaction Time: Reductions can sometimes be sluggish. Increase the reaction time and monitor the progress by TLC.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Step 3: Oxidative Cyclization to form the Phenazine Core
Question: The formation of the phenazine hydrochloride salt is giving a low yield and a complex mixture of products. What could be the problem?
Answer:
The oxidative cyclization is a critical step where side reactions can occur.
-
Oxidizing Agent: Ferric chloride (FeCl3) is a common oxidizing agent for this step. Ensure you are using anhydrous ferric chloride, as the hydrated form can be less effective. The stoichiometry of the oxidizing agent is also important.
-
Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., hydrochloric acid and acetic acid). The concentration of the acid can affect the reaction outcome.
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Over-oxidation: Phenazine systems can be susceptible to over-oxidation, leading to the formation of undesired byproducts. Control the reaction temperature and time carefully.
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Purification: The crude product is often a salt. Purification may involve careful precipitation and washing to remove unreacted starting materials and byproducts.
Step 4: Final Imine Formation to Yield Clofazimine
Question: The final reaction with ethylamine (or isopropylamine for the standard clofazimine) is not proceeding to completion. What should I check?
Answer:
This imine formation is generally efficient, but issues can arise:
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Amine Volatility: If using a low-boiling amine like ethylamine, ensure the reaction is performed in a sealed vessel or under reflux with a condenser to prevent its escape.
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Acid Catalyst: An acid catalyst, such as acetic acid, is often used to facilitate this reaction. Ensure it has been added in the correct amount.
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Reaction Temperature: Gentle heating may be required to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of clofazimine?
A1: The overall yield can vary significantly depending on the synthetic route and optimization of each step. Modern continuous flow synthesis methods have reported higher overall yields compared to traditional batch processes.[2] For instance, a recent flow synthesis reported an overall yield of around 50% for the four steps.
Q2: What are the common impurities found in the final product?
A2: Impurities in clofazimine can arise from side reactions or incomplete reactions. One common impurity is the corresponding oxo-derivative where the imino group is replaced by a carbonyl group. Other impurities can include unreacted starting materials or intermediates.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. Visualization can be done under UV light.
Q4: What are the safety precautions I should take during the synthesis?
A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as o-fluoronitrobenzene, are toxic and should be handled in a fume hood. The final product, clofazimine, is a potent drug and should be handled with care.
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Intermediate 1)
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To a solution of p-chloroaniline (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., potassium hydroxide, 1.2 eq).
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To this mixture, add o-fluoronitrobenzene (1.05 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
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After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to get pure N-(4-chlorophenyl)-2-nitroaniline.
Synthesis of N1-(4-chlorophenyl)benzene-1,2-diamine (Intermediate 2)
-
Dissolve N-(4-chlorophenyl)-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst (e.g., 10% Pd/C, 5 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the diamine product, which can be used in the next step without further purification.
Synthesis of N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydro-2-phenazinamine hydrochloride (Phenazine Core)
-
Dissolve N1-(4-chlorophenyl)benzene-1,2-diamine (2.0 eq) in a mixture of acetic acid and water.
-
Add a solution of anhydrous ferric chloride (2.5 eq) in water dropwise with stirring.
-
Heat the reaction mixture to 60-80°C and stir for several hours.
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with dilute hydrochloric acid and then with water.
-
Dry the solid to obtain the phenazine hydrochloride salt.
Synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine analogue)
-
Suspend the phenazine hydrochloride salt (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add ethylamine (excess) and a catalytic amount of acetic acid.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Parameters for Clofazimine Synthesis
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | p-chloroaniline, o-fluoronitrobenzene | KOH | DMF | 80-100 | 85-95 |
| 2 | N-(4-chlorophenyl)-2-nitroaniline | Pd/C, H₂ | Ethanol | Room Temp | 90-98 |
| 3 | N1-(4-chlorophenyl)benzene-1,2-diamine | FeCl₃, HCl | Acetic Acid/Water | 60-80 | 60-70 |
| 4 | Phenazine hydrochloride salt | Ethylamine, Acetic Acid | Ethanol | Reflux | 70-80 |
Visualizations
References
"preventing degradation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine in solution"
Technical Support Center: Clofazimine
Product Name: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
Welcome to the technical support center for Clofazimine. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of Clofazimine in solution during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents and general solubility characteristics of Clofazimine?
Clofazimine is a highly lipophilic and hydrophobic compound.[1][2][3] Its solubility is highest in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[4] It is only sparingly soluble in aqueous buffers.[4] For aqueous applications, it is recommended to first dissolve Clofazimine in a minimal amount of DMF or DMSO and then carefully dilute it with the aqueous buffer of choice.[4]
Q2: What are the primary causes of Clofazimine degradation in solution?
Clofazimine is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades when exposed to:
-
Acidic and Basic Conditions: The compound is particularly vulnerable to acid hydrolysis.[5][6][7]
-
Oxidative Stress: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[6][7][8]
-
Photolytic Stress: Exposure to light, particularly sunlight or UV, will cause photodegradation.[5][6]
-
Thermal Stress: Elevated temperatures can induce degradation.[6]
Q3: What are the recommended storage conditions for Clofazimine solutions?
Proper storage is critical to maintaining the stability of Clofazimine:
-
Solid Form: As a crystalline solid, it is stable for years when stored at -20°C.[4]
-
Organic Stock Solutions (DMSO/DMF): Prepare stock solutions by dissolving the solid in the chosen solvent, preferably after purging the solvent with an inert gas like nitrogen or argon.[4] Store these solutions in tightly sealed vials at -20°C and protect them from light.
-
Aqueous Solutions: Due to their inherent instability, it is strongly recommended not to store aqueous solutions for more than one day.[4] If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light.
Q4: My HPLC chromatogram shows a new, unexpected peak after storing my sample solution. What could be the cause?
An unexpected peak that grows over time can indicate degradation. One specific instance reported is the formation of a clofazimine nitrite ester. This was found to occur when analytical solutions were stored at room temperature in certain glass HPLC vials, apparently from nitrite leaching out of the glass surface.[9] This particular degradation was suppressed by storing the solutions under refrigerated conditions (2-8°C) or by preparing the samples in less acidic diluents.[9] Otherwise, the peak likely corresponds to a degradant from acid, oxidative, or photolytic stress.
Q5: How can I create a more stable, long-term aqueous formulation of Clofazimine?
Given its poor aqueous stability and solubility, creating a long-term aqueous formulation is challenging. Advanced strategies focus on stabilizing the amorphous form of the drug:
-
Nanosuspensions: Clofazimine can be formulated as a nanosuspension using stabilizers like Pluronic F68 and Phospholipon 90.[10] These can then be lyophilized to create a stable powder that can be reconstituted.[10]
-
Amorphous Salts: Forming an amorphous salt of Clofazimine with a polymer, such as poly(acrylic acid), has been shown to dramatically improve stability against crystallization even under stressful conditions like 40°C and 75% relative humidity.[11][12]
Troubleshooting Guide: Degradation in Solution
Use this guide to diagnose and resolve common stability issues encountered during your experiments.
| Potential Cause | Recommended Action & Mitigation Strategy |
| Photodegradation | Work under low-light conditions. Use amber glass vials or vials wrapped in aluminum foil to protect the solution from light.[6][13] |
| Acid/Base Hydrolysis | Ensure the pH of your solvent or buffer system is near neutral. Using less acidic diluents can prevent certain degradation pathways.[9] Avoid highly acidic or alkaline conditions unless conducting forced degradation studies. |
| Oxidative Degradation | De-gas all solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.[4] Avoid sources of peroxide contamination. |
| Thermal Stress | Store solutions at recommended temperatures. For short-term storage of aqueous solutions, use refrigeration (2-8°C).[9] For long-term storage of organic stock solutions, use a freezer (-20°C).[4] |
| Reactive Container/Contaminants | If unexpected degradation occurs in HPLC vials, switch to a different, high-quality brand of glass or use polypropylene vials. Consider refrigeration of samples in the autosampler.[9] |
Troubleshooting Workflow
Quantitative Data Summary
The following tables summarize quantitative data related to the stability of Clofazimine.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Reagents & Conditions | % Degradation Observed |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | ~15.4% |
| Base Hydrolysis | 0.1 M NaOH | ~14.8% |
| Oxidation | 3% H₂O₂ | ~16.9% |
| Thermal | 80°C | ~15.6% |
| Photolytic | Sunlight | ~16.2% |
(Data synthesized from a representative study. Actual degradation rates may vary based on exact experimental conditions)[6]
Table 2: Recommended Solvent and Storage Conditions
| Solution Type | Solvent | Storage Temperature | Max Recommended Duration | Key Considerations |
|---|---|---|---|---|
| Crystalline Solid | N/A | -20°C | ≥ 4 years[4] | Keep container tightly sealed. |
| Organic Stock | DMSO, DMF | -20°C | Months (check CoA) | Purge solvent with inert gas.[4] Use amber vials. |
| Aqueous Dilution | Aqueous Buffer (from organic stock) | 2 - 8°C | ≤ 24 hours[4] | Prepare fresh before each experiment. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Standard Clofazimine Stock Solution (10 mM in DMSO)
-
Preparation: Allow the crystalline Clofazimine solid to equilibrate to room temperature before opening the vial.
-
Weighing: In a fume hood, accurately weigh the required amount of Clofazimine (MW: 473.4 g/mol ) needed for your desired volume and concentration. For 1 mL of a 10 mM solution, use 4.73 mg.
-
Solvent Preparation: Use a high-purity grade of DMSO. For maximum stability, purge the DMSO by bubbling a gentle stream of nitrogen or argon gas through it for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the weighed Clofazimine to a sterile, amber glass vial. Add the desired volume of the de-gassed DMSO. Cap tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. Before use, thaw the solution completely and vortex gently to ensure homogeneity.
Protocol 2: General Protocol for Forced Degradation Study
This protocol is based on general ICH guidelines to assess stability.[6][8]
-
Sample Preparation: Prepare a solution of Clofazimine in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a known concentration (e.g., 50 µg/mL).
-
Acid Degradation: Mix an equal volume of the sample solution with 0.1 M HCl. Keep the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours). Neutralize with an equal volume and concentration of NaOH before analysis.
-
Base Degradation: Mix an equal volume of the sample solution with 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with an equal volume and concentration of HCl before analysis.
-
Oxidative Degradation: Mix an equal volume of the sample solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place a tightly capped vial of the sample solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6] Allow to cool to room temperature before analysis.
-
Photodegradation: Expose a clear vial of the sample solution to direct sunlight or a photostability chamber for a specified duration.[6] Keep a control sample wrapped in foil to serve as a dark control.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC or UHPLC method.[7][8] Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
Experimental Workflow: Forced Degradation Study
Degradation Pathway Overview
Clofazimine can degrade through several chemical pathways when subjected to stress conditions. The primary mechanisms are hydrolysis of the imino group, oxidation of the phenazine ring system, and photolytic cleavage.
References
- 1. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Amorphous Drug-Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
Welcome to the technical support center for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential assay interference by this compound.
Frequently Asked Questions (FAQs)
Q1: What is N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) and what are its primary known effects?
A1: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a lipophilic, red-colored phenazine dye.[1] It is primarily used as an antimicrobial agent in the treatment of leprosy.[1] Its mechanism of action involves binding to bacterial DNA and generating reactive oxygen species (ROS), leading to bacterial cell death.[1] Clofazimine also possesses anti-inflammatory properties.[1]
Q2: Why might clofazimine interfere with my assay signals?
A2: Clofazimine can interfere with assay signals through several mechanisms related to its physicochemical properties:
-
Color: As a red-colored compound, clofazimine can absorb light in the visible spectrum, potentially interfering with absorbance-based assays (e.g., ELISA, MTT).
-
Autofluorescence: Clofazimine exhibits intrinsic fluorescence, which can lead to false positives or negatives in fluorescence-based assays (e.g., fluorescence polarization, fluorescent microscopy). It has been noted to have a Cy5-like fluorescence profile.
-
Reactive Oxygen Species (ROS) Generation: Clofazimine's ability to produce ROS can directly interfere with assays that measure oxidative stress (e.g., DCFDA assays).[1]
-
Lipophilicity: Its lipophilic nature can lead to non-specific binding to plastics, proteins, and cell membranes, which may affect various assay formats.
Q3: What types of assays are most likely to be affected by clofazimine?
A3: Based on its properties, the following assays are at a higher risk of interference:
-
Absorbance-based assays: Colorimetric cell viability assays (MTT, XTT), ELISAs, and enzyme activity assays that produce a colored product.
-
Fluorescence-based assays: Fluorescence intensity, fluorescence polarization (FP), FRET, and high-content screening using fluorescent probes.
-
Luminescence-based assays: Reporter gene assays (e.g., luciferase) can be affected by the compound's color (light absorption).
-
Reactive Oxygen Species (ROS) assays: Assays using probes like DCFDA that are sensitive to ROS.
Troubleshooting Guides
Issue 1: Unexpected Results in Absorbance-Based Assays (e.g., MTT, ELISA)
Symptoms:
-
Higher or lower absorbance readings in wells containing clofazimine compared to controls, independent of the biological effect.
-
Inconsistent or non-reproducible results.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing the same concentration of clofazimine in the assay buffer without cells or other biological reagents.
-
Measure Compound Absorbance: Read the absorbance of the compound-only wells at the same wavelength used for the assay.
-
Correct for Background Absorbance: Subtract the average absorbance of the compound-only wells from the absorbance of the experimental wells.
Data Presentation:
| Sample | Raw Absorbance (OD) | Clofazimine Background (OD) | Corrected Absorbance (OD) |
| Vehicle Control | 1.25 | 0.05 | 1.20 |
| Clofazimine-Treated (e.g., 10 µM) | 1.10 | 0.25 | 0.85 |
| Compound-Only Control (e.g., 10 µM) | 0.25 | - | - |
Experimental Protocol: Correcting for Clofazimine Interference in an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of clofazimine. Include "no-cell" control wells containing only media and the same concentrations of clofazimine.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to all wells and incubate according to the manufacturer's protocol.
-
Solubilization: Add solubilization buffer to all wells.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Calculate the average absorbance of the "no-cell" control wells for each clofazimine concentration. This is your background absorbance.
-
Subtract the corresponding background absorbance from the absorbance of the wells containing cells and clofazimine.
-
Calculate cell viability relative to the vehicle-treated control wells (which have also been background-corrected).
-
Issue 2: Inconsistent Readings in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing clofazimine.
-
Quenching of the fluorescent signal.
-
False positives in gain-of-signal assays.
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of clofazimine in the assay buffer at the excitation and emission wavelengths of your fluorophore.
-
Wavelength Selection: If possible, use fluorophores with excitation and emission wavelengths in the far-red spectrum to minimize interference from the compound's autofluorescence.
-
Counter-Screen: Perform a counter-screen without the biological target to identify non-specific effects.
-
Data Correction: Subtract the background fluorescence from the compound-only wells from your experimental wells.
Experimental Protocol: Mitigating Clofazimine Autofluorescence in a Cell-Based Fluorescence Assay
-
Plate Setup: Include the following controls in your experiment:
-
Cells + vehicle
-
Cells + clofazimine
-
Media + vehicle (no cells)
-
Media + clofazimine (no cells)
-
-
Staining: Perform your fluorescent staining protocol on all wells.
-
Fluorescence Reading: Measure fluorescence intensity at the appropriate wavelengths.
-
Data Analysis:
-
The "Media + clofazimine" wells will give you the autofluorescence of the compound.
-
Subtract this value from the "Cells + clofazimine" wells to get the corrected signal.
-
Issue 3: Altered Readouts in Reactive Oxygen Species (ROS) Assays
Symptoms:
-
Increased signal in ROS assays (e.g., DCFDA) that may not be related to the intended biological mechanism.
Troubleshooting Steps:
-
Cell-Free ROS Assay: Perform the assay with clofazimine in a cell-free system to determine if it directly interacts with the ROS probe.
-
Use Alternative ROS Probes: Consider using different ROS probes that detect specific types of ROS to confirm your findings.
-
Include ROS Scavengers: Use known ROS scavengers (e.g., N-acetylcysteine) as a control to see if the signal from clofazimine is diminished.
Signaling Pathway Diagrams
The anti-inflammatory effects of clofazimine are thought to be mediated, in part, by modulating cytokine signaling in macrophages.
Caption: Clofazimine's anti-inflammatory signaling in macrophages.
Experimental Workflow Diagrams
A logical workflow for troubleshooting potential assay interference.
Caption: Troubleshooting workflow for clofazimine assay interference.
References
Technical Support Center: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine. The information provided is intended to help enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with clofazimine?
A1: Clofazimine is a highly lipophilic and poorly water-soluble compound, which presents several stability challenges.[1][2][3][4][5][6][7] Key issues include:
-
Low Aqueous Solubility: This complicates formulation and can lead to precipitation in aqueous media.[1][2][3][4][5][6][7]
-
Crystallization of Amorphous Forms: Amorphous clofazimine can improve solubility, but it is prone to crystallization over time, especially under high temperature and humidity.[8]
-
Degradation under Stress Conditions: The compound can degrade when exposed to acidic, basic, oxidative, thermal, and photolytic stress.[9][10][11]
Q2: How can the physical stability of amorphous clofazimine be improved?
A2: A highly effective method to enhance the stability of amorphous clofazimine is by forming an amorphous salt with a polymer. For instance, creating a salt with poly(acrylic acid) (PAA) has been shown to vastly improve stability against crystallization, even under stressful conditions of 40°C and 75% relative humidity for extended periods.[8] This is due to the absence of a drug-polymer crystalline structure and reduced molecular mobility.[8]
Q3: What are suitable formulation strategies to enhance clofazimine's stability for different delivery routes?
A3: Several strategies can be employed depending on the intended application:
-
Oral Delivery: Nanosuspensions can be created and lyophilized for long-term storage.[1] Spray-drying of nanoparticle suspensions also produces stable powders.[12]
-
Intravenous Administration: Lyophilized nanosuspensions are a promising approach for developing a powder for intravenous use.[1]
-
Topical Application: Liposomal encapsulation can protect clofazimine and may be suitable for topical formulations.[13] The use of natural oils as stabilizers and solubility enhancers is also a viable option.[3][5]
-
Protection from Environmental Stress: Inclusion complexes with cyclodextrins have been shown to protect clofazimine from various environmental stresses, particularly UV irradiation.[2]
Q4: Are there any known degradation pathways for clofazimine?
A4: While detailed chemical degradation pathways from experimental stress testing are not extensively published, in-vivo metabolic studies provide some insight. The metabolism of clofazimine can involve hydrolytic dehalogenation and hydrolytic deamination, followed by glucuronidation.[14][15] Additionally, its mechanism of action against mycobacteria involves redox cycling, where it is reduced by NADH:quinone oxidoreductase, leading to the production of reactive oxygen species (ROS).[16] This suggests that the molecule is susceptible to both hydrolytic and oxidative degradation.
Q5: What are the recommended storage conditions for clofazimine formulations?
A5: The optimal storage conditions depend on the specific formulation.
-
Amorphous Salt with PAA: Has shown remarkable stability at 40°C and 75% RH for at least 180 days.[8]
-
Extemporaneously Prepared Suspensions: One study found that suspensions were chemically stable for at least 60 days at room temperature, with slightly more degradation observed at 4°C.[17][18]
-
Liposomal Gels: Have been found to be stable at room temperature for up to 3 months.[13]
-
Lyophilized Nanosuspensions: Are suitable for extended storage.[1]
Troubleshooting Guides
Issue 1: Precipitation of Clofazimine in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Step |
| Visible precipitate forms after adding clofazimine to an aqueous buffer. | Poor aqueous solubility of clofazimine. | 1. Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycol to increase solubility.[2] 2. Explore the use of surfactants or complexation agents like cyclodextrins.[2] 3. For formulation development, investigate nanosuspension or liposomal encapsulation techniques.[1][13] |
| The compound precipitates out of a solution over time, even with co-solvents. | The concentration of clofazimine exceeds its solubility limit in the chosen solvent system. | 1. Determine the solubility of clofazimine in your specific solvent system to ensure you are working below the saturation point. 2. If a higher concentration is needed, a different formulation approach, such as an amorphous solid dispersion or a lipid-based formulation, may be necessary.[8] |
Issue 2: Degradation of Clofazimine During Experiments
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent results or appearance of unknown peaks in HPLC analysis. | Degradation of the compound due to exposure to light, heat, or incompatible excipients. | 1. Photostability: Protect clofazimine solutions from light.[9][10] Encapsulation in cyclodextrins can offer protection against UV irradiation.[2] 2. Thermal Stability: Avoid high temperatures during sample preparation and storage.[9][10] 3. pH Stability: Be mindful of the pH of your solutions, as clofazimine is subjected to degradation in both acidic and basic conditions.[9][10] Buffer your solutions appropriately. 4. Oxidative Stability: If oxidative degradation is suspected, consider de-gassing solvents or adding antioxidants, where appropriate for the experiment. |
| Loss of potency in formulated products over time. | Physical instability (e.g., crystallization) or chemical degradation. | 1. Characterize the solid state: Use techniques like Powder X-ray Diffraction (PXRD) to check for crystallization in amorphous formulations.[8] 2. Perform forced degradation studies: Systematically evaluate the impact of heat, light, pH, and oxidizing agents to identify the primary degradation pathway.[9][10][11] 3. Reformulate for stability: Based on the instability observed, consider stabilization techniques such as forming polymeric amorphous salts, lyophilization, or encapsulation.[1][8][13] |
Data Presentation
Table 1: Stability of Amorphous Clofazimine Formulations at 40°C and 75% RH
| Formulation | Drug Loading (wt %) | Physical State after 180 Days | Reference |
| Amorphous Clofazimine-PAA Salt | 75% | Amorphous | [8] |
| Amorphous Clofazimine-PVP Dispersion | 75% | Crystallized | [8] |
| Amorphous Clofazimine-PVP/VA Dispersion | 75% | Crystallized | [8] |
Table 2: Stability of Extemporaneously Prepared Clofazimine Oral Suspension (10 mg/mL)
| Storage Condition | Day 30 (% of Initial Concentration) | Day 60 (% of Initial Concentration) | Reference |
| Room Temperature | 99.9% | 94.3% | [18] |
| Refrigerated (4°C) | 96.8% | 87.4% | [18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Clofazimine
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][19][20]
-
Acid Degradation: Treat a solution of clofazimine with 0.1N HCl at room temperature for 12 hours.[9][10]
-
Base Degradation: Treat a solution of clofazimine with 0.1N NaOH at room temperature for 30 minutes.[9][10]
-
Oxidative Degradation: Treat a solution of clofazimine with 3% H₂O₂ at 80°C for 12 hours.[9]
-
Thermal Degradation: Expose solid clofazimine or a solution to heat at 80°C.[9][10]
-
Photolytic Degradation: Expose a solution of clofazimine to sunlight for 24 hours or under ICH-specified photostability conditions.[9][10][19][20]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method and compare them to an unstressed control sample.
Protocol 2: Stability-Indicating RP-HPLC Method for Clofazimine
The following is an example of an RP-HPLC method developed for the estimation of clofazimine in bulk and capsule formulations.[9][10]
-
Column: ODS C18
-
Mobile Phase: 10 mM citrate buffer: acetonitrile (70:30 v/v), with the buffer pH adjusted with 1N HCl solution.
-
Flow Rate: 1.0 ml/min
-
Detection: UV detector at 283 nm
-
Retention Time: Approximately 5.2 minutes
This method should be validated according to ICH guidelines to ensure it can separate clofazimine from its degradation products.[9]
Visualizations
Caption: Workflow for a forced degradation study of clofazimine.
Caption: Potential degradation pathways of clofazimine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Encapsulation of Clofazimine by Cyclodextran: Preparation, Characterization, and In Vitro Release Properties [mdpi.com]
- 3. Adapting Clofazimine for Treatment of Cutaneous Tuberculosis by Using Self-Double-Emulsifying Drug Delivery Systems [mdpi.com]
- 4. Clofazimine nanoclusters show high efficacy in experimental TB with amelioration in paradoxical lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adapting Clofazimine for Treatment of Cutaneous Tuberculosis by Using Self-Double-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-State Behavior and Solubilization of Flash Nanoprecipitated Clofazimine Particles during the Dispersion and Digestion of Milk-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Extemporaneously compounded liquid formulations of clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Encapsulation and stability of clofazimine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine (CFZ).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when preparing Clofazimine for in vitro experiments?
A1: The most significant challenge is Clofazimine's extremely poor solubility in aqueous media. It is a highly lipophilic compound, making it difficult to achieve desired concentrations in culture media without precipitation, which can lead to inaccurate and irreproducible results.
Q2: How can I dissolve Clofazimine for my experiments?
A2: It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used. From this stock, you can make further dilutions into your aqueous buffer or culture medium. Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For aqueous buffers, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My Clofazimine solution is precipitating in the culture medium. What can I do?
A3: This is a common issue due to Clofazimine's low aqueous solubility.
-
Lower the Final Concentration: Ensure your final experimental concentration does not exceed the solubility limit in your specific medium.
-
Optimize Solvent Concentration: While keeping the final solvent concentration low, ensure it is sufficient to maintain solubility.
-
Use a Carrier/Formulation: For in vivo studies or specialized in vitro systems, consider formulating Clofazimine with agents like sesame oil, or creating nanoparticle suspensions to improve bioavailability and dispersion.[2]
-
Pre-warm the Medium: Warming the culture medium to 37°C before adding the Clofazimine stock solution can sometimes help prevent immediate precipitation.
Q4: I am not observing the expected antimicrobial activity against Mycobacterium tuberculosis. What could be the reason?
A4: Several factors could be at play:
-
Drug Resistance: The M. tuberculosis strain you are using may have developed resistance to Clofazimine. The most common mechanism of resistance involves mutations in the Rv0678 gene, which regulates an efflux pump.[3][4]
-
Inadequate Drug Concentration: Due to solubility and stability issues, the actual concentration of active Clofazimine in your assay might be lower than intended. Verify your stock solution concentration and ensure it is fully dissolved in the assay medium.
-
Delayed Action: In vitro studies have shown that Clofazimine can have a delayed onset of action, with minimal bactericidal activity observed in the first few days of exposure. Its effects may become more apparent after a week of continuous exposure.
-
Assay Conditions: The choice of culture medium can influence the apparent minimum inhibitory concentration (MIC). For instance, different results may be obtained using Middlebrook 7H9 broth versus Mueller-Hinton broth.[5]
Q5: How should I store Clofazimine?
A5: Clofazimine is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents should also be stored at -20°C and protected from light, as the compound can undergo photodegradation.[6] It is not recommended to store aqueous solutions for more than one day.[1]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in In Vitro Assays
| Possible Cause | Suggested Solution |
| Precipitation of Clofazimine | Visually inspect your assay plates (e.g., 96-well plates) under a microscope for drug crystals. If present, refer to the solubility troubleshooting steps in the FAQs. |
| Degradation of Clofazimine | Clofazimine is susceptible to photodegradation.[6] Protect stock solutions and experimental setups from light. Prepare fresh dilutions from a stable stock for each experiment. |
| Adsorption to Plastics | Due to its lipophilic nature, Clofazimine may adsorb to plastic surfaces of labware, reducing the effective concentration. Consider using low-adhesion plastics or pre-treating labware. |
| Inaccurate Stock Concentration | Verify the concentration of your stock solution using spectrophotometry (λmax ≈ 285, 452 nm in organic solvents).[1] |
Problem 2: Unexpected Cytotoxicity in Host Cell Lines
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of your organic solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control. |
| Apoptosis Induction | Clofazimine is known to induce apoptosis in macrophages and other cell types, which is part of its mechanism of action.[2][7][8][9][10] If this is not the intended endpoint, you may need to adjust the concentration or incubation time. |
| High Drug Concentration | The observed cytotoxicity may be an expected pharmacological effect at the concentration used. Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. |
| Contamination | Rule out microbial contamination of your cell cultures or reagents, which can cause cell death. |
Quantitative Data Summary
Table 1: Solubility of Clofazimine in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 2 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [1] |
| Ethanol | 0.2 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Simulated Gastric Fluid (FaSSGF) | 0.36 µg/mL | [11][12] |
| Simulated Intestinal Fluid (FaSSIF) | 6.20 µg/mL | [11] |
Table 2: In Vitro Activity of Clofazimine against Various Mycobacteria
| Organism | MIC Range / MIC90 | Reference |
| M. paratuberculosis | 0.03 - 0.12 µg/mL | [1] |
| M. fortuitum, M. chelonae, M. fallax | ≤0.25 - 8 µg/mL | [1] |
| M. kansasii (ECOFF) | 0.5 µg/mL | |
| M. avium (ECOFF) | 1 µg/mL | |
| M. intracellulare (ECOFF) | 2 µg/mL | |
| M. abscessus | MIC90 >8 µg/mL | |
| ECOFF: Epidemiological Cutoff Value |
Experimental Protocols
Protocol 1: Preparation of Clofazimine Stock Solution
-
Objective: To prepare a 1 mg/mL stock solution of Clofazimine in DMSO.
-
Materials:
-
Clofazimine powder (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of Clofazimine powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex or sonicate the solution until the Clofazimine is completely dissolved. The solution should be a clear, reddish color.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen, which can enhance long-term stability.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the MIC of Clofazimine against a specific mycobacterial strain.
-
Materials:
-
Clofazimine stock solution (e.g., 1 mg/mL in DMSO)
-
Mycobacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability readout)
-
-
Procedure:
-
Perform serial two-fold dilutions of the Clofazimine stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the DMSO concentration remains constant and non-inhibitory across all wells.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Prepare a standardized inoculum of the mycobacterial strain and add 100 µL to each well (except the negative control), resulting in a final volume of 200 µL.
-
Seal the plate and incubate at the optimal temperature (e.g., 37°C) for the required period (can be several days to weeks for slow-growing mycobacteria).
-
After incubation, add a viability indicator like resazurin. A color change (e.g., blue to pink) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Clofazimine that inhibits visible bacterial growth.
-
Protocol 3: Macrophage Apoptosis Assay (Annexin V Staining)
-
Objective: To assess the induction of apoptosis in macrophages by Clofazimine.
-
Materials:
-
Macrophage cell line (e.g., THP-1) or primary human monocyte-derived macrophages
-
Clofazimine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed macrophages in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of Clofazimine (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry immediately.
-
Quantify the cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). A significant increase in the Annexin V+ population in treated cells indicates apoptosis.[2][7]
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of Clofazimine by Cyclodextran: Preparation, Characterization, and In Vitro Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis-inducing activity of clofazimine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Solidification of Fast-Releasing Clofazimine Nanoparticles for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Recovery of Clofazimine-Loaded Nanoparticles with Long-Term Storage Stability as Anti-Cryptosporidium Therapy - PMC [pmc.ncbi.nlm.nih.gov]
"scaling up the synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine"
Technical Support Center: Scaling the Synthesis of Clofazimine
Welcome to the technical support center for the synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. This resource is designed for researchers, chemists, and production managers involved in scaling up the synthesis of this active pharmaceutical ingredient (API). Here you will find troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up Clofazimine synthesis from bench to pilot plant?
A1: The primary challenges in scaling up Clofazimine synthesis include managing reaction times, controlling impurity profiles, and ensuring consistent product quality. Batch synthesis of Clofazimine can require long reaction times, sometimes up to 64 hours for the complete sequence, which is challenging from an industrial perspective.[1] Key scale-up concerns are:
-
Reaction Kinetics and Heat Transfer: Exothermic steps require careful thermal management to prevent runaway reactions and the formation of thermal degradation products.
-
Impurity Formation: Several related substances can form as byproducts during synthesis.[2] Controlling these impurities is critical to meet regulatory standards for the final API.[2]
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Phase Separation and Work-up: Efficient separation of aqueous and organic layers can become difficult at a larger scale, potentially leading to lower yields and product contamination.
-
Solid Handling and Isolation: The physical properties of the final product, such as particle size and crystal form, must be controlled to ensure consistent quality and facilitate downstream processing.
-
Solvent Handling: Trace amounts of residual solvents used during manufacturing must be kept within acceptable limits to ensure patient safety.[2]
Q2: What are the common impurities found in Clofazimine synthesis and how can they be controlled?
A2: Impurities in Clofazimine can arise from the manufacturing process, degradation, or storage.[2] These are broadly categorized as related substances, degradation products, and residual solvents.[2]
A key impurity is the des-isopropyl analogue, N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine Impurity A).[3] Another potential byproduct is the Clofazimine Oxo Impurity.[4]
Control Strategies:
-
Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of byproducts.
-
High-Purity Starting Materials: Using high-quality raw materials is essential to prevent the introduction of impurities at the start of the synthesis.
-
In-Process Controls (IPCs): Regularly monitoring the reaction progress with techniques like HPLC can help identify the formation of impurities early, allowing for corrective action.
-
Purification: Developing a robust purification method, typically involving crystallization, is crucial for removing process-related impurities to meet pharmacopeial standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of Clofazimine.
Problem 1: Low Overall Yield
Low yield is a frequent issue in multi-step organic syntheses when transitioning to a larger scale. The workflow below outlines a systematic approach to diagnosing and resolving this problem.
Problem 2: Product Fails Purity Specification (e.g., High Impurity A)
If the final product does not meet the required purity levels, a focused investigation into the reaction and purification steps is necessary.
| Potential Cause | Recommended Action | Analytical Technique |
| Incomplete Reaction | Increase reaction time or temperature moderately. Verify catalyst (if any) activity and loading. | HPLC, TLC |
| Side Product Formation | Lower reaction temperature to improve selectivity. Re-evaluate solvent choice; solvents like DMF or DMSO may perform better than others.[1] | LC-MS to identify unknown peaks |
| Inefficient Purification | Re-evaluate the crystallization solvent system. Consider re-slurry or second crop crystallization. | HPLC, PSD |
| Product Degradation | Ensure the product is not exposed to harsh conditions (e.g., high heat, light) during drying or storage.[2] | Stability indicating HPLC method |
Experimental Protocols & Data
General Synthesis Pathway
The synthesis of Clofazimine is a multi-step process. Recent advancements have explored continuous flow methods to reduce reaction times and improve purity compared to traditional batch processes.[1] The general synthetic logic is outlined below.
Example Protocol: Microwave-Assisted Imination Step
This protocol focuses on the final imination step, which can be a bottleneck in the synthesis. Microwave-assisted synthesis has been shown to be effective.
Objective: To synthesize Clofazimine from its des-ethylimino precursor.
Materials:
-
N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride
-
Ethylamine (or equivalent)
-
Acetic Acid (catalyst)
-
Solvent (e.g., DMF, DMSO, Toluene)[1]
Procedure:
-
Charge a microwave reactor vessel with the phenazine precursor and the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Add the ethylamine reagent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 140 °C) for the specified time (e.g., 1 hour).[1]
-
Monitor the reaction for completion using HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous work-up and extraction.
-
Isolate the crude product by precipitation or solvent evaporation.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Summary: Solvent Screening for Final Step
The choice of solvent can significantly impact the yield of the final product. The table below summarizes results from a solvent screening study for the imination step.[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Acetone | 140 | 1 | No Product |
| 2 | DMF | 140 | 1 | 46% |
| 3 | DMSO | 140 | 1 | 69% |
| 4 | Toluene (PhMe) | 140 | 1 | 52% |
Data adapted from optimization studies which may utilize different precursors but illustrate the impact of solvent choice.[1] As shown, DMSO provided the highest yield under these specific microwave conditions.[1]
References
Technical Support Center: Purification of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of Clofazimine?
A1: During the synthesis of Clofazimine, several types of impurities can form. These are broadly categorized as:
-
Related Substances: These are byproducts formed during the synthesis process. A notable example is the Clofazimine condensation product isomer. Other potential impurities include those with variations in the side chains or additional substitutions on the phenazine core.
-
Degradation Products: Clofazimine can degrade when exposed to heat, light, or moisture.[1] Proper storage is crucial to minimize the formation of these impurities.
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]
-
Specific Impurities: Known impurities that can arise from the synthesis route include Clofazimine condensation product isomers (II), a dechlorinated impurity (III), and a ketone impurity (IV).[2]
Q2: What are the primary purification strategies for crude Clofazimine?
A2: The two main strategies for purifying crude Clofazimine are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective method for removing impurities, particularly isomers and byproducts. A mixed solvent system of dichloromethane and an alcohol (such as methanol, ethanol, or n-butanol) has been shown to be effective.[2]
-
Column Chromatography: For more challenging separations or when higher purity is required, column chromatography using silica gel is employed.[3] This technique is particularly useful for separating closely related riminophenazine derivatives.
Q3: My purified Clofazimine still shows the presence of isomers. How can I improve the separation?
A3: If isomers persist after initial purification, consider the following:
-
Optimize Recrystallization: The ratio of dichloromethane to alcohol is a critical parameter. A volume ratio of 2:1 is often preferred.[2] Experiment with different alcohols (methanol, ethanol, n-butanol) to find the most effective solvent system for your specific impurity profile.[2] Ensure a slow cooling process during crystallization to promote the formation of pure crystals.
-
Employ Column Chromatography: If recrystallization is insufficient, column chromatography offers higher resolving power. A mobile phase of methanol in chloroform (e.g., 5-15% methanol) on a silica gel column can effectively separate isomers.[3] For very persistent impurities, preparative Thin Layer Chromatography (TLC) can be used as a subsequent purification step.[3]
Q4: What analytical techniques are suitable for monitoring the purity of Clofazimine?
A4: Several analytical techniques can be used to assess the purity of Clofazimine and identify impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and the effectiveness of purification steps.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired compound and any impurities present.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent system. | Decrease the proportion of the solvent in which the compound is more soluble (e.g., reduce the amount of dichloromethane relative to the alcohol). |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Insufficient starting material. | Ensure you are starting with a sufficient quantity of crude product, as some loss during recrystallization is inevitable. |
| Premature crystallization during hot filtration. | Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the compound from crystallizing out on the filter paper. |
Problem 2: Tailing or Streaking on TLC Plate During Column Chromatography Monitoring
| Possible Cause | Troubleshooting Step |
| Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the eluent to improve the spot shape. |
| Presence of acidic or basic impurities. | Pre-treat the crude material with a mild acid or base wash during the workup to remove these impurities before chromatography. |
Quantitative Data Summary
Table 1: Recrystallization Solvent Ratios and Conditions
| Solvent System | Volume Ratio (Dichloromethane:Alcohol) | Solvent Volume per Gram of Crude Product | Notes |
| Dichloromethane:Methanol | 1:1 to 3:1 (2:1 preferred) | 4.0 - 8.0 mL/g (5.0 - 6.0 mL/g preferred) | Effective for reducing condensation product isomers.[2] |
| Dichloromethane:Ethanol | 1:1 to 3:1 (2:1 preferred) | 4.0 - 8.0 mL/g (5.0 - 6.0 mL/g preferred) | [2] |
| Dichloromethane:n-Butanol | 1:1 to 3:1 (2:1 preferred) | 4.0 - 8.0 mL/g (5.0 - 6.0 mL/g preferred) | [2] |
Table 2: Column Chromatography Parameters for Riminophenazines
| Stationary Phase | Eluent System | Eluent Composition | Reference |
| Silica Gel | Methanol:Chloroform | 5-15% (v/v) | [3] |
| Silica Gel | Methanol:Chloroform | 2-5% (v/v) | [3] |
| Neutral Aluminum Oxide | Ethyl Acetate:Methanol | 10:1 to 5:1 (v/v) | [4] |
Experimental Protocols
Protocol 1: Recrystallization of Crude Clofazimine
-
Dissolution: Dissolve the crude Clofazimine in a mixture of dichloromethane and an alcohol (e.g., methanol) at a preferred volume ratio of 2:1. Use approximately 5.0-6.0 mL of the mixed solvent per gram of crude product.[2]
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.[2]
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to promote maximum crystallization.[2]
-
Filtration: Collect the purified crystals by filtration, for example, using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Column Chromatography of Riminophenazine Derivatives
-
Column Packing: Prepare a column with silica gel 60 (200-300 mesh) as the stationary phase, using a suitable solvent like chloroform as the slurry solvent.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, adsorbed sample to the top of the prepared column.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 2% methanol in chloroform) and gradually increase the polarity (e.g., up to 15% methanol in chloroform) to elute the compounds from the column.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Clofazimine.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. CN107382882A - A kind of process for purification of Clofazimine - Google Patents [patents.google.com]
- 3. Riminophenazine Derivatives as Potential Antituberculosis Agents: Synthesis, Biological, and Electrochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
Welcome to the technical support center for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental modifications, troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clofazimine?
A1: Clofazimine exhibits a multi-faceted mechanism of action. Primarily, it is understood to intercalate with bacterial DNA, disrupting DNA replication and transcription, which is essential for bacterial proliferation.[1] Additionally, it generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which induce oxidative stress and contribute to bacterial cell death.[1] Clofazimine also possesses anti-inflammatory properties, which are thought to involve the modulation of T-lymphocyte activation and cytokine production.[1]
Q2: How should I prepare a stock solution of Clofazimine?
A2: Clofazimine is a lipophilic compound with poor aqueous solubility. To prepare a stock solution, dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Due to its limited stability in aqueous solutions, it is recommended to prepare fresh dilutions in your experimental media from the stock solution for each experiment.
Q3: What are the optimal storage conditions for Clofazimine?
A3: Clofazimine powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Can Clofazimine be used in cell-based assays with mammalian cells?
A4: Yes, Clofazimine has been used in various cell-based assays with mammalian cells, including cancer cell lines and immune cells. However, it is important to determine the cytotoxic concentration for your specific cell line, as it can induce apoptosis at higher concentrations.[2][3] A preliminary dose-response experiment is recommended to establish a suitable working concentration range for your experiments.
Troubleshooting Guide
Issue 1: Clofazimine precipitates out of solution during my experiment.
-
Cause: Clofazimine has low solubility in aqueous media. Adding a high concentration of the organic stock solution directly to your aqueous culture medium can cause it to precipitate.
-
Solution:
-
Decrease the final concentration of the organic solvent: Ensure the final concentration of DMSO or other organic solvents in your culture medium is low (typically <0.5%) to maintain cell viability and improve compound solubility.
-
Serial dilutions: Perform serial dilutions of your stock solution in the culture medium to reach the desired final concentration gradually.
-
Use of a carrier: For in vivo studies or challenging in vitro systems, consider formulating Clofazimine with a carrier molecule like cyclodextrin or encapsulating it in nanoparticles to enhance its solubility and stability in aqueous environments.[4]
-
Issue 2: I am not observing the expected biological activity.
-
Cause: This could be due to several factors, including compound degradation, incorrect concentration, or issues with the experimental setup.
-
Solution:
-
Verify compound integrity: Ensure your Clofazimine stock has been stored correctly and has not degraded. If in doubt, use a fresh batch of the compound.
-
Confirm concentration: Double-check your calculations for dilutions. It is also good practice to confirm the concentration of your stock solution spectrophotometrically if possible.
-
Optimize experimental conditions: The activity of Clofazimine can be cell-type and condition-dependent. Re-evaluate factors such as cell density, incubation time, and the specific endpoint being measured.
-
Positive and negative controls: Always include appropriate positive and negative controls in your experiments to validate your assay's performance.
-
Issue 3: High background or autofluorescence in fluorescence-based assays.
-
Cause: Clofazimine is a reddish-brown compound and may exhibit some intrinsic fluorescence, which can interfere with certain fluorescence-based assays.
-
Solution:
-
Include a "compound only" control: To account for any intrinsic fluorescence of Clofazimine, include a control well containing the compound in the assay medium without cells. Subtract this background fluorescence from your experimental readings.
-
Use alternative detection methods: If interference is significant, consider using alternative, non-fluorescent detection methods such as colorimetric or luminescence-based assays.
-
Spectral scanning: If your instrument allows, perform a spectral scan of Clofazimine at your experimental concentration to identify its emission spectrum and choose fluorescent dyes with non-overlapping spectra.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacteria
This protocol is a general guideline for determining the MIC of Clofazimine against susceptible mycobacterial strains using the broth microdilution method.
Materials:
-
Clofazimine
-
DMSO (for stock solution)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microplates
-
Mycobacterial culture in mid-log phase
Procedure:
-
Prepare Clofazimine Stock Solution: Prepare a 1 mg/mL stock solution of Clofazimine in DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Clofazimine stock solution in Middlebrook 7H9 broth to achieve a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
Inoculate with Mycobacteria: Dilute the mid-log phase mycobacterial culture to the desired inoculum density (typically 5 x 10^5 CFU/mL). Add the bacterial suspension to each well of the 96-well plate containing the Clofazimine dilutions.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum.
-
-
Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for slow-growing mycobacteria).
-
Read Results: The MIC is defined as the lowest concentration of Clofazimine that completely inhibits visible growth of the mycobacteria.
Protocol 2: Cell Viability Assay using MTT
This protocol describes how to assess the cytotoxic effects of Clofazimine on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Clofazimine
-
DMSO
-
Mammalian cell line of interest (e.g., U266 multiple myeloma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Clofazimine in complete culture medium from a DMSO stock solution. Replace the medium in the wells with the medium containing different concentrations of Clofazimine. Include a vehicle control (medium with the same concentration of DMSO as the highest Clofazimine concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the Clofazimine concentration.[5]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method to detect the generation of intracellular ROS in response to Clofazimine treatment using a fluorescent probe like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).
Materials:
-
Clofazimine
-
DMSO
-
Cells of interest (e.g., macrophages or bacteria)
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere or grow to the desired confluency.
-
Probe Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium or PBS) for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with PBS to remove the excess probe.
-
Compound Treatment: Add different concentrations of Clofazimine (prepared in PBS or serum-free medium) to the cells. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H2O2).
-
Incubation: Incubate the plate for the desired time (e.g., 30 minutes to a few hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for fluorescein (approximately 485 nm and 535 nm, respectively). Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity in Clofazimine-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Clofazimine against various Mycobacterial Species
| Mycobacterial Species | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | 0.12 - 1.0 | [5] |
| Mycobacterium avium complex | 0.031 - 16 | [6] |
| Mycobacterium abscessus | 0.06 - 1.0 | [7] |
| Mycobacterium kansasii | 0.5 | [7] |
| Mycobacterium intracellulare | 2.0 | [7] |
Table 2: IC50 Values of Clofazimine against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 9.8 ± 0.7 | [5] |
| SW48 | Colorectal Cancer | ~2 | [6] |
| SNU398 | Hepatocellular Carcinoma | 1-2 | [6] |
| Hep3B | Hepatocellular Carcinoma | 1-2 | [6] |
| Huh7 | Hepatocellular Carcinoma | 13 | [6] |
| HepG2 | Hepatocellular Carcinoma | 17 | [6] |
| OVCAR3 | Ovarian Cancer | 6-7 | [6] |
| OVSAHO | Ovarian Cancer | 6-7 | [6] |
| PEO1 | Ovarian Cancer | 6-7 | [6] |
| KURAMOCHI | Ovarian Cancer | ~18 | [6] |
| WIL | Non-small-cell bronchial carcinoma | 10.2 | [8] |
Visualizations
Signaling Pathway of Clofazimine-Induced ROS Production
Caption: Proposed mechanism of Clofazimine-induced reactive oxygen species (ROS) production in bacteria.
Experimental Workflow for Cell Viability Assay
References
- 1. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 2. Apoptosis-inducing activity of clofazimine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
A Comparative Guide to Phenazine Derivatives: Evaluating N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenazine derivative N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine and other members of the phenazine class of compounds. Phenazines are a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document aims to be a valuable resource by summarizing available data, outlining experimental methodologies, and visualizing key biological pathways.
Introduction to Phenazine Derivatives
Phenazine derivatives, both naturally occurring and synthetic, have garnered significant interest in the field of medicinal chemistry. The core phenazine structure can be modified at various positions, leading to a wide array of analogues with distinct physicochemical properties and biological activities. One of the most well-known phenazine derivatives is clofazimine, a riminophenazine used in the treatment of leprosy and multidrug-resistant tuberculosis.
The compound of interest, N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, is a close structural analogue of clofazimine. A key structural difference is the substitution of the isopropylimino group in clofazimine with an ethylimino group. While extensive experimental data for this specific analogue is limited in publicly available literature, this guide will draw comparisons based on the known structure-activity relationships of the broader riminophenazine class. A patent describing similar ethylimino-phenazine derivatives suggests that this substitution may lead to enhanced and broader antimicrobial activity compared to clofazimine[1].
Comparative Biological Activity
This section presents a comparative summary of the in vitro biological activities of various phenazine derivatives against different cell lines and microbial strains. Due to the lack of specific experimental data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, data for the parent compound clofazimine and other relevant analogues are presented.
Anticancer Activity
Phenazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as the Wnt signaling pathway.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine | Data not available | Data not available | ||
| Clofazimine | Triple-negative breast cancer cells | TopFlash luciferase reporter assay | ~5 | [2] |
| Halogenated Phenazine (HP) 29 | Methicillin-resistant Staphylococcus aureus | MIC Assay | 0.075 | [3] |
| Halogenated Phenazine (HP) 34 | Mycobacterium tuberculosis CDC1551 | MIC Assay | 0.80 | [3] |
Antimicrobial Activity
The antimicrobial properties of phenazine derivatives are well-documented, particularly against mycobacteria. The mechanism is believed to involve the generation of ROS, which disrupts bacterial cellular processes.
| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine | Data not available | Data not available | ||
| Clofazimine | Mycobacterium intracellulare | Broth microdilution | ≤ 0.25 | [2][4] |
| Clofazimine | Mycobacterium avium | Broth microdilution | ≤ 0.25 | [2][4] |
| Clofazimine | Mycobacterium kansasii | Broth microdilution | ≤ 0.25 | [2][4] |
| Clofazimine | Multidrug-resistant M. tuberculosis | MIC method | Synergy with EMB, MOX | [5] |
| 2-bromo-1-hydroxyphenazine | Staphylococcus aureus | MIC Assay | 6.25 µM | [6] |
| Synthetic Halogenated Phenazine HP 1 | Staphylococcus aureus | MIC Assay | 1.56 µM | [6] |
| Synthetic Halogenated Phenazine HP 29 | Staphylococcus aureus | MIC Assay | 0.08 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of phenazine derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The phenazine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. An indicator such as p-iodonitrotetrazolium violet (INT) can be added to aid in visualizing viability.
Determination of In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the phenazine derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Phenazine derivatives exert their biological effects through various mechanisms. The following diagrams illustrate some of the key signaling pathways implicated in their activity.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified diagram of the Wnt signaling pathway and potential inhibition by phenazines.
Caption: Proposed mechanism of antimicrobial action via reactive oxygen species (ROS) generation.
Conclusion
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine represents an intriguing analogue within the promising class of phenazine derivatives. While direct experimental data for this specific compound is currently scarce, the extensive research on its parent compound, clofazimine, and other riminophenazines provides a strong foundation for predicting its potential biological activities. The substitution of the isopropylimino group with an ethylimino group may modulate its antimicrobial and anticancer efficacy, as suggested by related patents.
Further research, including synthesis and comprehensive in vitro and in vivo testing, is imperative to fully characterize the pharmacological profile of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine and to ascertain its potential as a therapeutic agent. This guide serves as a starting point for such investigations, providing the necessary context, comparative data from related compounds, and standardized experimental protocols.
References
- 1. EP0374991A1 - New antimicrobial phenazine derivatives, method for their preparation, compositions containing them, and their use in therapy - Google Patents [patents.google.com]
- 2. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease [mdpi.com]
- 3. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergistic activity of clofazimine and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) and Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antibacterial agent N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine, against a panel of well-established antibiotics. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Executive Summary
Clofazimine, a riminophenazine dye, has long been a cornerstone in the treatment of leprosy and has shown significant promise in combating multidrug-resistant tuberculosis.[1][2] Its unique mechanism of action, which involves membrane disruption and the generation of reactive oxygen species, sets it apart from many conventional antibiotics.[3][4] This guide delves into a comparative analysis of clofazimine's in vitro activity against several key bacterial pathogens alongside commonly prescribed antibiotics such as rifampicin, isoniazid, ciprofloxacin, and doxycycline. The data presented herein, collated from various scientific sources, aims to provide a clear perspective on the potential therapeutic applications and spectrum of activity of clofazimine.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of clofazimine and selected standard antibiotics against various bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5] It is important to note that MIC values can vary between studies due to differences in experimental conditions, such as inoculum size and specific media used.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |
| Clofazimine | 1 - 2 | >128[5] | >128[5] | 1 - 4 |
| Rifampicin | 0.004 - 0.03 | 4 - 16 | >64 | 1 - 4 |
| Isoniazid | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.12 - 2 | 0.008 - 0.5 | 0.12 - 1 | 0.25 - 2[6] |
| Doxycycline | 0.1 - 1.6 | 0.5 - 4 | 8 - 64 | 0.125 - 16 |
Note: Data is compiled from multiple sources and should be considered representative. Variations may occur based on specific strains and testing methodologies.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the comparative evaluation of antibiotics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Several colonies are used to inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[][9]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10][11]
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells of the microtiter plate that show no visible growth.
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibiotic kills a bacterium.[12][13]
-
Preparation: A bacterial suspension is prepared to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Exposure: The antibiotic is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A control tube with no antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube.[13]
-
Enumeration: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]
Visualizations: Mechanisms of Action and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways affected by the compared antibiotics and a typical experimental workflow for their comparative analysis.
Caption: Experimental workflow for comparative antibiotic testing.
Caption: Simplified mechanisms of action for the compared antibiotics.
Concluding Remarks
This guide provides a foundational comparison of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (clofazimine) with several established antibiotics. The presented data and experimental protocols offer a framework for further research and development. The unique multi-target mechanism of clofazimine suggests its potential utility in combating drug-resistant bacterial infections. Further head-to-head comparative studies employing standardized methodologies are warranted to fully elucidate its therapeutic potential in a broader range of bacterial pathogens.
References
- 1. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Before you continue to YouTube [consent.youtube.com]
- 12. Doxycycline - Wikipedia [en.wikipedia.org]
- 13. octagonchem.com [octagonchem.com]
A Comparative Guide to the Experimental Profile of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. The information is intended to aid researchers and professionals in drug development in understanding the reproducibility of experiments, its performance against alternatives, and the key signaling pathways involved in its mechanism of action.
Executive Summary
Clofazimine is a lipophilic riminophenazine dye with a long history of use in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis (MDR-TB).[1][2] Its multifaceted mechanism of action, which includes DNA binding, generation of reactive oxygen species (ROS), and anti-inflammatory effects, makes it a subject of ongoing research.[1][3][4] This guide summarizes the available quantitative data on its efficacy, presents the theoretical basis for key experimental protocols, and visualizes its known signaling pathways. While direct studies on the experimental reproducibility of its core mechanisms are limited in publicly available literature, this guide collates data from various clinical and preclinical studies to offer a comparative perspective.
Performance Comparison
Clofazimine's efficacy has been evaluated primarily in the context of multidrug therapy (MDT) for leprosy and MDR-TB. The following tables summarize its performance in comparison to other therapeutic agents.
Table 1: Clofazimine in the Treatment of Leprosy
| Comparison | Study Type | Key Findings | Reference |
| Clofazimine vs. Dapsone (in MDT) | Clinical Trial | No significant difference in morphological and bacterial indices in untreated lepromatous leprosy. | [2] |
| Clofazimine-containing MDT | WHO Recommendation | Part of the standard MDT regimen (with dapsone and rifampicin) for multibacillary leprosy. | [1] |
| Clofazimine for Erythema Nodosum Leprosum (ENL) | Clinical Use | Effective in controlling the inflammatory reactions of ENL. | [2] |
Table 2: Clofazimine in the Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)
| Regimen | Study Type | Success Rate | Key Considerations | Reference |
| Clofazimine-containing regimens | Systematic Review & Meta-analysis | Treatment success ranged from 16.5% to 87.8%, with an overall pooled proportion of 61.96% achieving success. | Efficacy varies depending on the combination of drugs used. | [5] |
| BPaL/M (Bedaquiline, Pretomanid, Linezolid +/- Moxifloxacin) | Clinical Trial (BEAT-TB) | 86.1% successful outcome (non-inferior to standard of care). | Clofazimine is often included in regimens for children and pregnant women. | [6] |
| Individualized regimens with Clofazimine | Clinical Experience | Concurrent use of linezolid may contribute to treatment success. | [6] |
Experimental Protocols
Detailed, step-by-step protocols for reproducing the core mechanistic experiments of Clofazimine are not consistently available in the public domain. However, the principles behind these key assays are described below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[7] This involves preparing serial dilutions of the drug in a liquid growth medium in a microtiter plate. The bacterial suspension is then added to each well. After incubation, the lowest concentration of the drug that visibly inhibits bacterial growth is recorded as the MIC. For Clofazimine, which is poorly soluble in water, a solvent like dimethyl sulfoxide (DMSO) is typically used to prepare the stock solution.
A study on nontuberculous mycobacteria found that Clofazimine MICs for Mycobacterium avium complex (MAC) ranged from 0.031 to 8 mg/L, and for M. abscessus from 0.031 to 16 mg/L.[7][8] Another study on drug-resistant M. tuberculosis reported a 4.1% resistance rate to Clofazimine at an MIC of >1 mg/L.[9]
DNA Interaction Assay
Principle: The interaction of Clofazimine with DNA is believed to be a key part of its antimicrobial activity.[1][10] This interaction can be studied using techniques like UV-Visible spectroscopy. When Clofazimine binds to DNA, it causes a shift in its absorption spectrum (a "red shift"). The magnitude of this shift can be used to quantify the extent of binding. Studies have shown that Clofazimine binds preferentially to guanine bases in DNA.[2][10] It is thought to bind in the minor groove of the DNA, which blocks the template function and inhibits bacterial replication.[10][11] Unlike some other DNA-binding drugs, evidence suggests that Clofazimine does not intercalate between the DNA base pairs.[10]
Reactive Oxygen Species (ROS) Generation Assay
Principle: Clofazimine is proposed to generate ROS within mycobacteria, leading to oxidative stress and cell death.[1][4] A common method to detect intracellular ROS is using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence, which can be measured using a fluorometer or flow cytometer, is proportional to the amount of ROS produced. A study has described a redox cycling pathway where Clofazimine is reduced by the mycobacterial enzyme NDH-2 and then re-oxidized by oxygen, leading to the production of superoxide and hydrogen peroxide.[4][12]
Anti-inflammatory Activity Assay
Principle: Clofazimine's anti-inflammatory properties are crucial for managing leprosy reactions.[2] One way to assess this is by measuring its effect on T-lymphocyte proliferation. This can be done by isolating peripheral blood mononuclear cells (PBMCs) and stimulating them with a mitogen (e.g., phytohemagglutinin). The proliferation of T-cells can be quantified by adding a radiolabeled nucleotide (e.g., [3H]-thymidine) and measuring its incorporation into the newly synthesized DNA of proliferating cells. A decrease in thymidine incorporation in the presence of Clofazimine would indicate an inhibitory effect on T-cell proliferation. It is believed that Clofazimine's anti-inflammatory action may involve the inhibition of T-lymphocyte activation and proliferation, potentially through the release of E-series prostaglandins and ROS from monocytes and neutrophils.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of Clofazimine and a typical experimental workflow for assessing its efficacy.
Caption: Proposed antimicrobial mechanisms of action of Clofazimine.
Caption: Proposed anti-inflammatory mechanism of action of Clofazimine.
Caption: A generalized workflow for determining the in vitro efficacy of Clofazimine.
Reproducibility of Experiments
A critical aspect of experimental science is the ability to reproduce findings. For N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine), there is a notable lack of publicly available studies specifically designed to assess the inter-laboratory reproducibility of its core mechanistic experiments, such as DNA binding or ROS generation assays.
However, in the context of antimicrobial susceptibility testing, efforts are made to standardize protocols to ensure consistent and reproducible results across different laboratories. Multicenter studies are often conducted to establish interpretive criteria (breakpoints) for new drugs, which inherently addresses the issue of reproducibility to some extent. For Clofazimine, a multicenter study was conducted to establish the critical concentration for drug susceptibility testing of M. tuberculosis using the MGIT™ 960™ system, recommending a critical concentration of 1 µg/ml.[14]
While explicit reproducibility studies are not abundant, the long-standing clinical use of Clofazimine in standardized multidrug therapy regimens for leprosy provides a level of confidence in its consistent in vivo effects. Nevertheless, researchers should be aware of the potential for variability in in vitro experiments due to factors such as the drug's poor solubility and should aim to include appropriate controls and report detailed experimental conditions to facilitate future reproducibility efforts.
Conclusion
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) remains a vital tool in the fight against mycobacterial diseases. Its complex mechanism of action offers multiple avenues for further research and drug development. While quantitative data from clinical trials provide a solid foundation for its efficacy, a greater emphasis on publishing detailed experimental protocols and conducting dedicated reproducibility studies for its fundamental mechanisms of action would significantly benefit the scientific community. This guide serves as a starting point for researchers, providing a structured overview of the current state of knowledge and highlighting areas where further investigation is warranted.
References
- 1. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 2. Clofazimine - Wikipedia [en.wikipedia.org]
- 3. Clofazimine: a review of its medical uses and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Minimal Inhibitory Concentration of Clofazimine Among Clinical Isolates of Nontuberculous Mycobacteria and Its Impact on Treatment Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Investigation of Clofazimine Resistance and Genetic Mutations in Drug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ila.ilsl.br [ila.ilsl.br]
- 11. Clofazimine binding studies with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. research.itg.be [research.itg.be]
Comparative Analysis of 2-Phenazinamine Derivatives Reveals Key Structure-Activity Relationships in Anticancer Activity
A series of novel 2-phenazinamine derivatives have been synthesized and evaluated for their in vitro anticancer activity, revealing significant structure-activity relationships (SAR) that could guide the development of more potent therapeutic agents. The study highlights that substitutions on the N-phenylacetamide moiety of the 2-phenazinamine scaffold play a critical role in determining the cytotoxic efficacy against various human cancer cell lines. Notably, compound 4 , 2-chloro-N-(phenazin-2-yl)benzamide, emerged as a particularly potent derivative, exhibiting anticancer effects comparable to the established chemotherapeutic drug cisplatin against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cell lines, while showing minimal to no effect on non-cancerous 293T cells.[1]
Structure-Activity Relationship Overview
The core of the investigation focused on modifying the substituent on the benzamide group attached to the 2-amino position of the phenazine ring. The synthesized compounds were tested against a panel of human cancer cell lines, including K562, HepG2, MGC803 (gastric carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma).[1] The results indicate that the nature and position of the substituent on the phenyl ring of the benzamide moiety significantly influence the anticancer activity.
Among the tested compounds, derivatives 4 , 7 , 16 , and 19 demonstrated promising anticancer activity.[1] The superior performance of 2-chloro-N-(phenazin-2-yl)benzamide (4 ) suggests that the presence of a chlorine atom at the ortho position of the benzamide phenyl ring is favorable for cytotoxicity against K562 and HepG2 cells.[1] Further investigations into the mechanism of action for compound 4 through cell apoptosis assays have been initiated to better understand its anticancer properties.[1]
Comparative Anticancer Activity of 2-Phenazinamine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected 2-phenazinamine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Substituent (R) | K562 | HepG2 | MGC803 | HCT116 | MCF7 | 293T |
| 4 | 2-Cl | 1.3 | 2.5 | >50 | 10.1 | 15.2 | >50 |
| 7 | 4-Cl | 10.2 | 12.3 | >50 | 25.3 | 30.1 | >50 |
| 16 | 2-CH3 | 8.5 | 10.1 | >50 | 20.4 | 28.7 | >50 |
| 19 | 4-CH3 | 15.1 | 18.2 | >50 | 35.6 | 40.3 | >50 |
| Cisplatin | - | 1.5 | 3.1 | 5.2 | 6.3 | 8.4 | 10.2 |
Data synthesized from the findings presented in "Synthesis and anticancer activity of some novel 2-phenazinamine derivatives".[1]
Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
The cytotoxic activity of the synthesized 2-phenazinamine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL in 100 µL of RPMI-1640 medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was subsequently removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the key structure-activity relationships and the experimental workflow of the MTT assay.
Caption: Structure-activity relationship of 2-phenazinamine derivatives.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
References
"in vitro vs in vivo studies of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine"
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Clofazimine, chemically known as N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, is a lipophilic riminophenazine dye with a long history of use in the treatment of leprosy. More recently, its therapeutic potential has been revisited for other mycobacterial infections, including tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), and nontuberculous mycobacterial (NTM) diseases, as well as for other conditions such as cryptosporidiosis. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on Clofazimine, offering valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Clofazimine, providing a clear comparison of its activity under different experimental conditions.
In Vitro Antimicrobial Activity of Clofazimine
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| M. avium | Clarithromycin/Amikacin Susceptible | ≤0.25 | ≤0.25 | >8 | >8 | [1] |
| M. intracellulare | Clarithromycin/Amikacin Susceptible | ≤0.25 | 0.5 | >8 | >8 | [1] |
| M. kansasii | Clarithromycin/Amikacin Susceptible | ≤0.25 | ≤0.25 | 2 | 4 | [1] |
| M. abscessus | Clarithromycin/Amikacin Susceptible | 1 | 2 | >8 | >8 | [1] |
| M. massiliense | Clarithromycin/Amikacin Susceptible | ≤0.25 | 0.5 | >8 | >8 | [1] |
| M. avium | Clinical Isolates | - | 1 | - | - | [2] |
| M. intracellulare | Clinical Isolates | - | 2 | - | - | [2] |
| M. kansasii | Clinical Isolates | - | 0.5 | - | - | [2] |
| M. tuberculosis | H37Rv | 0.62 | - | - | - | [3] |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC₅₀/₉₀: Minimum Bactericidal Concentration for 50%/90% of isolates.
In Vivo Efficacy of Clofazimine in Murine Models
| Mouse Model | Infection | Treatment Regimen | Duration | Log₁₀ CFU Reduction in Lungs (vs. Control) | Relapse Rate | Reference |
| BALB/c | M. tuberculosis (H37Rv) | 25 mg/kg Clofazimine | 2 months | ~5.0 (vs. baseline) | - | [4] |
| BALB/c | M. tuberculosis (H37Rv) | Standard regimen + 25 mg/kg Clofazimine | 2 months | 1.07 (additional reduction vs. standard regimen) | - | [5] |
| BALB/c | M. tuberculosis (H37Rv) | Standard regimen + 12.5 mg/kg Clofazimine | 4 months | - | 0% | [5] |
| BALB/c | M. tuberculosis (H37Rv) | Standard regimen + 6.25 mg/kg Clofazimine | 4 months | - | 0% | [5] |
| BALB/c | M. avium | CLR-CFZ-EMB | 4 months | 5.41 | - | [6] |
| BALB/c | M. avium | CLR-CFZ-RIF-EMB | 4 months | 5.79 | - | [6] |
| C3HeB/FeJ | M. tuberculosis | 25 mg/kg Clofazimine | 28 days | No significant reduction in caseous necrotic granulomas | - | [7] |
CFU: Colony Forming Units. CLR: Clarithromycin, CFZ: Clofazimine, EMB: Ethambutol, RIF: Rifampin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of Clofazimine.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Clofazimine against various mycobacterial species.
Methodology: Broth Microdilution
-
Isolate Preparation: Clinical isolates of nontuberculous mycobacteria (NTM) are cultured on appropriate media (e.g., Middlebrook 7H10 agar).
-
Inoculum Preparation: A bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth and its turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Clofazimine is serially diluted in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 30°C or 37°C) for a period ranging from 3 to 14 days, depending on the growth rate of the mycobacterial species.
-
MIC Determination: The MIC is defined as the lowest concentration of Clofazimine that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto agar plates. The MBC is the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
In Vivo Efficacy in a Murine Tuberculosis Model
Objective: To evaluate the bactericidal and sterilizing activity of Clofazimine-containing regimens in a mouse model of tuberculosis.
Methodology: Aerosol Infection Model
-
Animal Model: Specific pathogen-free female BALB/c mice are commonly used.
-
Infection: Mice are infected via the aerosol route with a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.
-
Treatment: Treatment is initiated at a specified time point post-infection. Clofazimine, alone or in combination with other drugs, is administered orally by gavage, typically 5 days a week.
-
Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11). The number of colony-forming units (CFU) is counted after incubation.
-
Relapse Assessment: To assess the sterilizing activity of a regimen, treatment is stopped after a defined duration, and mice are observed for a subsequent period (e.g., 3 or 6 months). At the end of this period, the lungs and spleens are cultured to determine the proportion of mice with recurrent infection (relapse).
Signaling Pathways and Mechanism of Action
The precise mechanism of action of Clofazimine is not fully elucidated but is understood to be multifactorial. It involves direct antimicrobial effects and modulation of the host immune response.
Caption: Proposed multifaceted mechanism of action of Clofazimine.
The diagram above illustrates the proposed mechanisms of action of Clofazimine. In bacteria, it is believed to bind to the guanine bases of DNA, interfering with its template function. Additionally, it can be reduced by NADH dehydrogenase (NDH-2), leading to the production of reactive oxygen species (ROS) that damage bacterial components. In the host, Clofazimine accumulates in macrophages, forming biocrystals that upregulate the production of the anti-inflammatory cytokine IL-1RA. It also functions as a Kv1.3 channel blocker and a functional inhibitor of acid sphingomyelinase (FIASMA), contributing to its immunomodulatory effects.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a new drug candidate like Clofazimine from in vitro screening to in vivo testing.
Caption: A generalized workflow for preclinical drug evaluation.
This workflow demonstrates the logical progression from initial in vitro screening to more complex in vivo studies. A compound like Clofazimine would first be evaluated for its direct antimicrobial activity (in vitro). If promising, it would then be assessed in animal models for its safety and efficacy (in vivo) before consideration for clinical trials in humans.
References
- 1. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease [mdpi.com]
- 2. In Vitro Activity of Clofazimine against Nontuberculous Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofazimine nanoclusters show high efficacy in experimental TB with amelioration in paradoxical lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Clofazimine Dosing on Treatment Shortening of the First-Line Regimen in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of Clofazimine and N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
In the landscape of antimicrobial and anti-inflammatory agents, phenazine derivatives represent a significant class of compounds with diverse therapeutic potential. This guide provides a detailed comparison between the well-established drug, clofazimine, and a structurally related compound, N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine. While extensive data exists for clofazimine, information on the biological activity of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is not currently available in public literature. Therefore, this comparison will focus on the known properties of clofazimine and infer potential characteristics of the latter compound based on structure-activity relationships of clofazimine analogues.
Overview of Clofazimine
Clofazimine is a lipophilic rhiminophenazine dye primarily used in the treatment of leprosy. It also exhibits anti-inflammatory and immunomodulatory effects and has been investigated for other applications, including the treatment of multidrug-resistant tuberculosis and certain autoimmune conditions.
Activity of Clofazimine
Clofazimine's biological activity is multifaceted, encompassing both antimicrobial and anti-inflammatory actions.
Antimicrobial Activity
Clofazimine demonstrates a broad spectrum of activity against various mycobacterial species. Its primary mechanism of action is believed to involve multiple pathways:
-
DNA Binding: Clofazimine intercalates with bacterial DNA, particularly at guanine-rich regions, which inhibits bacterial replication and transcription.
-
Membrane Disruption: The lipophilic nature of clofazimine allows it to accumulate in the bacterial cell membrane, leading to disruption of membrane function, including interference with potassium transporters.
-
Generation of Reactive Oxygen Species (ROS): Clofazimine can undergo redox cycling, leading to the production of ROS such as superoxide and hydrogen peroxide, which are toxic to bacterial cells.
The following table summarizes the in vitro activity of clofazimine against various Mycobacterium species.
| Mycobacterium Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| M. tuberculosis | 0.25 - 1.0 | 0.5 - 2.0 | [1][2] |
| M. avium complex | 0.125 - 1.0 | 1.0 - 4.0 | [3][4] |
| M. leprae | - | - | Clinically Effective |
| M. kansasii | ≤0.25 | 0.5 | [3] |
| M. abscessus | 1.0 - 8.0 | >8.0 | [3] |
MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Anti-inflammatory Activity
Clofazimine's anti-inflammatory properties are crucial for its use in managing leprosy reactions, such as erythema nodosum leprosum. The proposed mechanisms include:
-
T-cell Modulation: It can modulate the function of T-lymphocytes.
-
Monocyte and Macrophage Function: It can interfere with the activity of monocytes and macrophages, key cells in the inflammatory response.
Experimental Protocols for Clofazimine Activity
Determination of Minimum Inhibitory Concentration (MIC):
The antimicrobial activity of clofazimine is typically assessed by determining its MIC against various bacterial strains. A common method is the broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine: A Structural Analogue
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine shares the core phenazine structure of clofazimine but with key differences in its substituents.
Structural Comparison:
| Feature | Clofazimine | N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine |
| Core Structure | Phenazine | Phenazine |
| Substituent at N-5 | p-chlorophenyl | p-chlorophenyl |
| Substituent at C-2 amino group | p-chlorophenyl | p-chlorophenyl |
| Substituent at C-3 imino group | Isopropyl | Ethyl |
The primary structural difference lies in the alkyl substituent on the imino group at position 3 of the phenazine ring (isopropyl for clofazimine versus ethyl for the analogue).
Postulated Activity based on Structure-Activity Relationships
While no direct experimental data is available for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, studies on other clofazimine analogues provide insights into how structural modifications can influence activity.
-
Lipophilicity and Antimicrobial Activity: The lipophilicity of the substituent at the C-3 imino position can affect the drug's ability to penetrate the mycobacterial cell wall. The ethyl group in the analogue is slightly less bulky and less lipophilic than the isopropyl group in clofazimine. This could potentially alter its antimicrobial potency and spectrum.
-
Redox Potential: Modifications to the phenazine ring and its substituents can influence the compound's redox potential, which is linked to its ability to generate ROS.
-
Pharmacokinetics: The nature of the alkyl substituent can also impact the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion.
The signaling pathway for clofazimine's proposed mechanism of action is illustrated below. It is hypothesized that N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine may interact with similar cellular components.
Caption: Proposed mechanisms of action for phenazine-based antimicrobial agents.
Conclusion
References
- 1. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Clofazimine against Nontuberculous Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Primary Disposal Method: Incineration
The recommended and most secure method for the disposal of Clofazimine and its containers is through a licensed hazardous waste management facility.[1] The material should be incinerated in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts.[1]
Key Steps for Incineration:
-
Segregation and Storage: Store waste Clofazimine in its original or a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your local regulations and institutional policies.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Alternative Disposal Method: Chemical Degradation (for small laboratory quantities)
For small quantities of Clofazimine, chemical degradation using an advanced oxidation process like a modified Fenton's reagent protocol can be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Experimental Protocol: Modified Fenton's Reagent Degradation
This protocol is adapted from established methods for the degradation of aromatic dyes.
Materials:
-
Waste N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat.
Procedure:
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Dilution: If the waste is in solid form, dissolve it in a suitable solvent and then dilute with water to a concentration of approximately 50 mg/L.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.5 using sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Addition of Ferrous Sulfate: Add ferrous sulfate heptahydrate to the solution to achieve a concentration of approximately 0.025 mM. Stir until fully dissolved.
-
Initiation of Fenton Reaction: Slowly and carefully add 30% hydrogen peroxide to the solution to a final concentration of 0.5 mM. Be cautious as the reaction can be exothermic.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for at least 60 minutes. The disappearance of the characteristic red-brown color of Clofazimine indicates degradation.
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6.0 and 8.0.
-
Final Disposal: The treated, neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. However, it is imperative to confirm this with your institution's EHS office before disposal.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Initial Clofazimine Concentration for Degradation | 50 mg/L | |
| Optimal pH for Fenton's Reaction | 3.5 | |
| Ferrous Sulfate (Fe²⁺) Concentration | 0.025 mM | |
| Hydrogen Peroxide (H₂O₂) Concentration | 0.5 mM | |
| Reaction Time | ≥ 60 minutes |
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the policies of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Protocols for Handling N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal.
This document provides critical safety and logistical information for the handling of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure safe disposal, thereby fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, also known as Clofazimine, is a potent compound with several associated health risks. It is harmful if swallowed or inhaled, may cause damage to fertility or an unborn child, and may cause harm to breast-fed children. Additionally, it is harmful to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Neoprene, double-gloved | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.[2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | N95, N99, or P100 filtering facepiece respirator | Prevents inhalation of airborne particles and aerosols.[4] |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant | Protects skin and personal clothing from contamination. |
Glove Selection and Use
Due to the potential for skin absorption and irritation, selecting the appropriate gloves is critical.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Primary handling, solution preparation | Good resistance to a variety of chemicals. Change gloves immediately if contaminated. |
| Neoprene | Handling of larger quantities or during potential for significant splashing | Offers robust protection against a range of chemicals. |
Note: Always inspect gloves for tears or punctures before use. After handling the compound, remove and dispose of gloves properly, and wash hands thoroughly.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.
Detailed Experimental Protocol
Preparation:
-
Designate a Handling Area: All work with the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before beginning work.
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure the respirator forms a proper seal.
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the ventilated enclosure. Minimize the creation of dust.
-
Dissolving: If preparing a solution, add the weighed compound to the solvent in a suitable container within the fume hood. Swirl gently to dissolve. Avoid heating solutions outside of a controlled system to prevent the release of vapors.
-
Conducting the Experiment: Carry out all experimental procedures within the fume hood. Keep all containers with the compound or its solutions covered when not in immediate use.
Cleanup:
-
Decontamination: After completing the experiment, decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, then the respirator, and finally the safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials must be segregated into appropriate, clearly labeled containers.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for "Chlorinated Aromatic Amine Waste" | Collect all unused solid compounds, contaminated weigh boats, and other solid materials. |
| Liquid Waste | Labeled, sealed container for "Chlorinated Aromatic Amine Liquid Waste" | Collect all solutions containing the compound and any solvent used for rinsing contaminated glassware. |
| Contaminated PPE | Labeled, sealed bag for "Contaminated PPE" | Dispose of all used gloves, disposable lab coats, and other contaminated disposable items. |
| Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharp objects. |
Disposal Methodology
-
Collection: Place all waste in the appropriately labeled containers at the point of generation.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) office for final disposal in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and logistical protocols, researchers can confidently and safely work with N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, ensuring both personal safety and the integrity of the research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
